TCMDC-137332
Description
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Properties
Molecular Formula |
C17H18ClNO2 |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2,3)16(20)19-14-6-4-5-7-15(14)21-13-10-8-12(18)9-11-13/h4-11H,1-3H3,(H,19,20) |
InChI Key |
CLAKLBXBJFDOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Initial Synthesis and Characterization of TCMDC-137332
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis, characterization, and biological evaluation of TCMDC-137332, a notable antiplasmodial compound from the Tres Cantos Antimalarial Compound Set (TCAMS). The information presented is collated from primary research and is intended to serve as a foundational resource for researchers in the field of antimalarial drug discovery.
Core Compound Data
| Parameter | Value | Reference |
| Compound ID | This compound | [1] |
| Chemical Formula | C₁₇H₁₈ClNO₂ | MedChemExpress |
| Molecular Weight | 303.78 g/mol | MedChemExpress |
| CAS Number | 165119-08-4 | MedChemExpress |
| Scaffold | 2-Phenoxyanilide | [1] |
Biological Activity
This compound was identified as a promising hit from the TCAMS library due to its potent activity against the malaria parasite, Plasmodium falciparum.[1]
| Assay | Strain | IC₅₀ (nM) | Reference |
| In vitro antiplasmodial activity | P. falciparum | 7 | MedChemExpress |
| In vitro antiplasmodial activity | P. falciparum NF54 | Not confirmed at nanomolar level in re-evaluation | [2] |
It is important to note that while initial high-throughput screening indicated nanomolar potency, a subsequent detailed study could not replicate this level of activity for this compound and its synthesized analogs.[2]
Synthesis and Characterization
The synthesis of this compound and its analogs is based on a 2-phenoxyanilide scaffold, prepared through standard amide coupling reactions.[1][2]
Experimental Protocols
General Synthesis of 2-Phenoxyanilide Analogs:
The synthesis of the 2-phenoxyanilide scaffold, from which this compound is derived, involves the reaction of an appropriate aniline with a carboxylic acid chloride. The general procedure is as follows:
-
A solution of the relevant 2-phenoxyaniline hydrochloride (1.50 mmol) and triethylamine (4.00 mmol) is prepared in toluene (5–8 mL) and cooled.
-
The corresponding acid chloride (e.g., pivaloyl chloride for this compound) (1.65 mmol) is added to the stirred solution.
-
The reaction mixture is then allowed to warm to room temperature to proceed with the amide coupling.[2]
Characterization Methods:
The identity and purity of the synthesized compounds were confirmed using a combination of spectroscopic and chromatographic techniques.[1] While specific data for this compound was not detailed in the primary reference, the characterization of a related analog, N-(2-(4-methoxyphenoxy)phenyl)-3-methylbutanamide, provides insight into the methods used:
-
¹H-NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are reported in ppm.
-
¹³C-NMR (101 MHz, DMSO-d₆): Chemical shifts (δ) are reported in ppm.
-
Mass Spectrometry (EI-MS): To determine the mass-to-charge ratio (m/z).
-
High-Performance Liquid Chromatography (HPLC): To assess purity, with detection at 254 nm and 280 nm.
In Vitro Antiplasmodial Activity Assay:
The biological evaluation of the synthesized compounds against Plasmodium falciparum NF54 strains was conducted to determine their inhibitory concentrations.[2]
Experimental and Logical Workflows
The following diagrams illustrate the key processes in the synthesis and evaluation of this compound.
References
TCMDC-137332: A Selective PfCLK3 Kinase Inhibitor for Malaria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. The P. falciparum cyclin-dependent-like kinase 3 (PfCLK3) has been identified and validated as a crucial multi-stage drug target, playing a pivotal role in the regulation of RNA splicing, a process essential for parasite survival across various life cycle stages. This technical guide provides a comprehensive overview of TCMDC-137332 (also reported as TCMDC-135051), a potent and selective inhibitor of PfCLK3. We will delve into its mechanism of action, present key quantitative data on its efficacy and selectivity, provide detailed experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.
Introduction to PfCLK3 as a Drug Target
Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) is one of four members of the CLK kinase family in the parasite.[1] It is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[2][3] This process is critical for the correct assembly and catalytic activity of the spliceosome, which is responsible for intron removal from pre-mRNA.[3][4] Given that a large portion of the parasite's genes contain introns, the inhibition of PfCLK3 leads to widespread disruption of transcription and ultimately, parasite death.[2]
The validation of PfCLK3 as a drug target stems from several key findings:
-
It is essential for the survival of the blood stage of P. falciparum.[4]
-
Inhibition of PfCLK3 has shown parasiticidal activity at multiple life cycle stages, including asexual blood stages (sporozoites and blood stages) and sexual stages (gametocytes).[2]
-
This multi-stage activity presents the potential for a single compound to provide a curative treatment, block transmission, and act as a prophylactic.[3]
This compound: A Potent PfCLK3 Inhibitor
This compound was identified from a screen of the Tres Cantos Anti-Malarial Set (TCAMS).[2][5] It is a 7-azaindole-based compound that has demonstrated nanomolar potency against PfCLK3 and potent antiplasmodial activity.[3][6]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PfCLK3. The co-crystal structure of PfCLK3 in complex with the inhibitor reveals that it binds to the ATP-binding site of the kinase.[5] By blocking the kinase activity of PfCLK3, this compound prevents the phosphorylation of SR proteins, leading to a global disruption of RNA splicing and the downregulation of hundreds of genes essential for parasite survival.[2] This rapid onset of action results in the killing of parasites, particularly during the trophozoite to schizont transition.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for this compound and its analogues.
Table 1: In Vitro Activity of this compound and Analogues
| Compound | PfCLK3 Inhibition (pIC50) | P. falciparum 3D7 Growth Inhibition (pEC50) | P. falciparum Dd2 Growth Inhibition (pEC50) | Reference |
| This compound (TCMDC-135051) | 6.89 | 6.7 (EC50 = 180 nM) | Not Reported | [3][5] |
| Chloroacetamide 4 (Covalent Inhibitor) | Not Reported | 7.10 | Not Reported | [5] |
| Non-covalent control 12 | Not Reported | 4.87 | Not Reported | [5] |
| Tetrazole analogue 30 | 7.7 (IC50 = 19 nM) | 6.6 (EC50 = 270 nM) | Not Reported | [3][4] |
Table 2: Selectivity and Cytotoxicity Profile
| Compound | Human Kinase (hCLK2) Inhibition | HepG2 Cell Cytotoxicity (pCC50) | Selectivity Index (SI) vs. HepG2 | Reference |
| This compound (TCMDC-135051) | Selectivity for PfCLK3 over hCLK2 reported | 5.56 | Not explicitly calculated | [3][7] |
| Covalent Analogue 4 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |
| Covalent Analogue 5 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |
| Covalent Analogue 8 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |
| Covalent Analogue 9 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |
Experimental Protocols
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay determines the potency of compounds against the recombinant full-length PfCLK3 protein.[3][4]
Materials:
-
Recombinant full-length PfCLK3 protein
-
Kinase buffer (50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)
-
ULight-labeled peptide substrate (e.g., MBP peptide)
-
ATP
-
Test compounds
-
384-well plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the recombinant PfCLK3 protein and the ULight-labeled peptide substrate to the wells of a 384-well plate.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km value for PfCLK3 (e.g., 5 µM).[5]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a europium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay measures the ability of a compound to inhibit the growth of P. falciparum in red blood cells.[4][8][9][10]
Materials:
-
Synchronized P. falciparum ring-stage culture (e.g., 3D7 or Dd2 strain) at a starting parasitemia of 0.3-0.5% and 4% hematocrit.[4]
-
Complete parasite culture medium.
-
Test compounds.
-
96-well black plates.
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.004% saponin, and Triton X-100 in PBS).[3][4]
-
SYBR Green I nucleic acid stain.
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[8]
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add 50 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 50 µL of the parasite culture to each well.[4] Include "no drug" controls and uninfected red blood cell blanks.[4]
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plates to lyse the red blood cells.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.[3][4]
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the data against the controls and determine the EC50 values using non-linear regression analysis.[4]
In Vivo Efficacy Study (Rodent Malaria Model)
This protocol outlines a general approach for assessing the in vivo efficacy of an antimalarial compound using a rodent malaria model, such as Plasmodium berghei in mice.[11][12][13]
Materials:
-
Plasmodium berghei infected red blood cells.
-
Laboratory mice.
-
Test compound and vehicle for administration (e.g., 7% Tween 80, 3% ethanol).[12]
-
Standard antimalarial drug as a positive control (e.g., artesunate, chloroquine).
-
Giemsa stain.
-
Microscope.
Procedure:
-
Infect mice with a standardized inoculum of P. berghei infected red blood cells via intraperitoneal injection.
-
Initiate treatment with the test compound at various doses (administered orally or parenterally) at a specified time post-infection (e.g., 24 hours). A control group should receive the vehicle only.
-
Administer the treatment for a defined period (e.g., 4 consecutive days).[12]
-
Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.
-
Record the survival time of the mice in each group. Mice that are parasite-free on day 30 post-infection are typically considered cured.[12]
-
Calculate the percentage of parasitemia suppression compared to the untreated control group to determine the ED50 and ED90 values.[12]
-
Monitor for any signs of drug-related toxicity, such as weight loss.[12]
Visualization of Pathways and Workflows
PfCLK3 Signaling Pathway
Caption: PfCLK3-mediated RNA splicing pathway and its inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the evaluation of PfCLK3 inhibitors.
Conclusion
This compound is a promising lead compound for the development of a new class of antimalarials targeting PfCLK3. Its novel mechanism of action, potent multi-stage activity, and selectivity make it an attractive candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance PfCLK3 inhibitors as a new therapeutic strategy to combat malaria. Further optimization of the 7-azaindole scaffold, including the development of covalent inhibitors, holds the potential to yield a clinical candidate that is curative, transmission-blocking, and prophylactic.[5][14]
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mmv.org [mmv.org]
- 13. In vitro and in vivo antimalarial efficacies of optimized tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Discovery of TCMDC-137332: A Case Study from the Tres Cantos Antimalarial Compound Set
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has spurred large-scale screening efforts to identify new chemical scaffolds with activity against Plasmodium falciparum, the deadliest species of malaria parasite. One of the most significant contributions to this endeavor was the public release of the Tres Cantos Antimalarial Compound Set (TCAMS) by GlaxoSmithKline (GSK) in 2010.[1] This collection of 13,533 compounds, identified from a high-throughput screen of nearly two million small molecules, represents a rich resource of starting points for antimalarial drug discovery.[2][3] This technical guide focuses on the discovery and initial characterization of a specific compound from this set, TCMDC-137332, a molecule belonging to the 2-phenoxyanilide chemical class. The journey of this compound from a high-throughput screening hit to a subject of more detailed investigation provides a valuable case study in the opportunities and challenges inherent in open-source drug discovery.
Data Presentation
The quantitative data available for this compound and its analogs are summarized below. It is important to note the discrepancy in the reported antiplasmodial activity of this compound between the initial TCAMS dataset and a subsequent validation study.
| Compound ID | Chemical Scaffold | P. falciparum Strain | Reported IC50 (nM) [Original TCAMS Data] | Reported Inhibition at 2 µM [Weidner et al., 2016] | Cytotoxicity (CC50) |
| This compound | 2-Phenoxyanilide | 3D7 | 7 | Not active | Not reported |
| Analog 5 | 2-Phenoxyanilide | NF54 | Not applicable | 22% inhibition (48h), increased at 96h | Not reported |
| Analog 13 | 2-Phenoxyanilide | NF54 | Not applicable | ~18% inhibition (48h) | Not reported |
| Analog 15 | 2-Phenoxyanilide | NF54 | Not applicable | ~18% inhibition (48h) | Not reported |
Note: The Weidner et al. study could not confirm the nanomolar antiplasmodial activity of this compound reported in the original TCAMS dataset.[4] Their in-house screening showed no significant activity at a 2 µM concentration after 48 hours of incubation.[4]
Experimental Protocols
Initial High-Throughput Screening of the GSK Compound Collection (Gamo et al., 2010)
This protocol outlines the methodology used in the original high-throughput screening that led to the identification of the TCAMS, including this compound.
Objective: To identify compounds with inhibitory activity against the intraerythrocytic stages of P. falciparum.
Methodology:
-
Parasite Strain: P. falciparum 3D7 strain.
-
Assay Principle: A high-throughput imaging-based assay measuring parasite proliferation.
-
Procedure:
-
P. falciparum-infected human red blood cells were cultured in 384-well microtiter plates.
-
Compounds from the GSK library were added to the wells at a final concentration of 2 µM.
-
Plates were incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Following incubation, cells were fixed and stained with a DNA-specific fluorescent dye (e.g., DAPI) to label the parasite nuclei.
-
Automated microscopy was used to capture images of the wells.
-
Image analysis software was employed to quantify the number of parasites per well.
-
The percentage of parasite growth inhibition was calculated relative to untreated control wells.
-
-
Hit Criteria: Compounds that inhibited parasite growth by at least 80% at a 2 µM concentration were considered primary hits.[2]
Synthesis and In Vitro Evaluation of this compound and Analogs (Weidner et al., 2016)
This section details the methods used for the chemical synthesis and subsequent biological testing of this compound and its derivatives.
Objective: To synthesize this compound and a series of 2-phenoxyanilide analogs to validate their antiplasmodial activity and explore structure-activity relationships.
Methodology:
-
Chemical Synthesis:
-
The 2-phenoxyanilide scaffold was synthesized via a standard amide coupling reaction.
-
The general procedure involved reacting a substituted 2-phenoxyaniline with a corresponding carboxylic acid chloride or by using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
The synthesized compounds were purified by column chromatography and their structures confirmed by spectroscopic methods (NMR, MS).
-
-
In Vitro Antiplasmodial Activity Assay:
-
Parasite Strain: P. falciparum NF54 strain.
-
Assay Principle: A luciferase-based assay to measure parasite viability.
-
Procedure:
-
Synchronized ring-stage parasites were cultured in 96-well plates.
-
The synthesized compounds were added at a concentration of 3 µM.
-
Plates were incubated for either 48 or 96 hours.
-
After incubation, a luciferase-releasing reagent was added to the wells.
-
The luminescence, proportional to the amount of parasite ATP and thus viability, was measured using a luminometer.
-
The percentage of parasite growth inhibition was calculated relative to DMSO-treated controls.[4]
-
-
Mandatory Visualization
Caption: Discovery and validation workflow for this compound.
Mechanism of Action
The precise molecular target and mechanism of action for this compound and the broader 2-phenoxyanilide class of antimalarials have not been fully elucidated. The initial high-throughput screening was a phenotypic screen, designed to identify compounds that kill the parasite without a priori knowledge of their target.[2] Subsequent studies on this compound and its analogs focused on synthesis and basic antiplasmodial activity and did not include mechanism-of-action studies.[4] While research on other compounds from the TCAMS has suggested various potential targets, including protein kinases and host-pathogen interactions, these have not been specifically linked to the 2-phenoxyanilide scaffold.[2] Further investigation, such as thermal proteome profiling, genetic resistance studies, or affinity-based target identification, would be required to determine the molecular basis of the antiplasmodial activity of this compound class.
Caption: Relationship between discovery and mechanism of action.
Conclusion
This compound emerged as a promising hit from the extensive screening of the GSK compound collection, highlighting the value of large-scale, open-source initiatives in antimalarial drug discovery. However, the subsequent inability to replicate its initial high potency underscores the critical importance of hit validation in early-stage drug development. The conflicting data surrounding this compound serves as a reminder of the complexities and potential pitfalls in translating high-throughput screening data into robust lead compounds. While the 2-phenoxyanilide scaffold may still hold potential as a starting point for novel antimalarials, further investigation is required to confirm its activity and elucidate its mechanism of action. This case study of this compound provides valuable insights for researchers in the field, emphasizing the need for rigorous follow-up studies and a cautious approach to interpreting initial screening results.
References
- 1. Collaborative drug discovery and the Tres Cantos Antimalarial Set (TCAMS) [pubmed.ncbi.nlm.nih.gov]
- 2. Thousands of chemical starting points for antimalarial lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Structure-Activity Relationships of TCMDC-137332 Analogs for Antimalarial Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of TCMDC-137332 analogs, a class of 2-phenoxyanilide compounds investigated for their potential as antimalarial agents. This document details the synthesis, biological evaluation, and key findings from these studies, offering valuable insights for researchers, scientists, and professionals engaged in the field of antimalarial drug development. While initial reports suggested potent nanomolar activity for the parent compound, subsequent investigations have provided a more nuanced understanding of this chemical scaffold.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery and development of novel antimalarial drugs with new mechanisms of action. The Tres Cantos Antimalarial Compound Set (TCAMS), a publicly available library of compounds with confirmed activity against P. falciparum, serves as a valuable starting point for identifying new therapeutic leads. One such compound, this compound, a 2-phenoxyanilide derivative, was initially identified as a promising hit with potent antiplasmodial activity.[1][2] This guide focuses on the synthesis and evaluation of a series of analogs based on the this compound scaffold, aiming to elucidate the structural requirements for antimalarial efficacy.
Structure-Activity Relationship (SAR) Studies
A series of 2-phenoxyanilide congeners of this compound were synthesized to explore the impact of structural modifications on their antiplasmodial activity. The core structure consists of a 2-phenoxyaniline moiety linked to various carboxylic acids via an amide bond. The SAR studies primarily focused on modifications of the acyl moiety.
The quantitative analysis of the antiplasmodial activity of this compound and its analogs against the NF54 strain of P. falciparum is summarized in the table below. The initial screening at a concentration of 1.9 µM revealed that the modifications generally led to a decrease in activity compared to the originally reported potency of the parent compound.
| Compound ID | Acyl Moiety | % Inhibition at 1.9 µM (48h) |
| 1 (this compound) | 4-chlorobenzoyl | 0 |
| 2 | 3,5-dimethoxybenzoyl | 13 |
| 3 | 4-methoxybenzoyl | 14 |
| 4 | 4-(trifluoromethyl)benzoyl | 12 |
| 5 | 4-tert-butylbenzoyl | 22 |
| 6 | 1-naphthoyl | 14 |
| 7 | 2-naphthoyl | 14 |
| 8 | 3,4,5-trimethoxybenzoyl | 17 |
| 9 | isonicotinoyl | 11 |
| 10 | (dimethylamino)acetyl | 0 |
| 11 | 4-fluorobenzoyl | 13 |
| 12 | 4-(trifluoromethoxy)benzoyl | 13 |
| 13 | 3-methylbutanoyl | 18 |
| 14 | cyclohexanecarbonyl | 16 |
| 15 | 2-ethylbutanoyl | 18 |
| 16 | 3-cyclopentylpropanoyl | 16 |
| 17 | 4-phenylbutanoyl | 14 |
| 18 | 3,3-dimethylbutanoyl | 13 |
| 19 | 2-propylpentanoyl | 13 |
| 20 | (diethylamino)acetyl | 0 |
Data extracted from "Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum"[1][2]
The results indicate that while some analogs with bulky lipophilic groups on the acyl moiety, such as the 4-tert-butylbenzoyl group (compound 5 ), showed the highest inhibition in the 48-hour assay, the overall activity of the series was modest and did not replicate the initial nanomolar potency reported for this compound.[1][2] This discrepancy highlights the importance of independent validation of high-throughput screening hits.
Experimental Protocols
General Synthesis of 2-Phenoxyanilide Analogs
The synthesis of the this compound analogs was achieved through a standard amide coupling reaction between 2-phenoxyaniline and the corresponding carboxylic acid or acyl chloride.[1]
General Procedure:
-
A solution of the respective carboxylic acid (1.2 mmol) in anhydrous dichloromethane (10 mL) is treated with oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure.
-
The resulting acyl chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a solution of 2-phenoxyaniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-phenoxyanilide analog.
Figure 1: General workflow for the synthesis of 2-phenoxyanilide analogs.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
The antiplasmodial activity of the synthesized compounds was evaluated against the chloroquine-sensitive NF54 strain of P. falciparum using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.
Protocol:
-
Parasite Culture: P. falciparum NF54 is maintained in continuous culture in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 µg/mL gentamicin.
-
Assay Preparation: The compounds are serially diluted in complete culture medium and added to 96-well microtiter plates.
-
Parasite Inoculation: Asynchronous parasite cultures with a parasitemia of 0.5% and a hematocrit of 2.5% are added to the wells containing the test compounds.
-
Incubation: The plates are incubated for 48 or 96 hours at 37 °C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the plates are frozen at -20 °C to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour at room temperature, and the fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The percentage of parasite growth inhibition is calculated relative to the drug-free control wells. IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.
References
In Vitro Antiplasmodial Activity of TCMDC-137332: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-137332 is a chemical compound identified within the Tres Cantos Antimalarial Set (TCAMS), a publicly accessible library of compounds with demonstrated activity against Plasmodium falciparum. Initial high-throughput screening highlighted this compound as a potent inhibitor of the parasite's intraerythrocytic lifecycle. This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of this compound, detailing the experimental protocols utilized for its characterization, summarizing the available quantitative data, and exploring its potential mechanism of action related to serotonergic signaling pathways.
Quantitative Data Summary
The in vitro antiplasmodial potency of this compound has been evaluated, with some conflicting findings reported in the literature. The primary screening data indicated high potency, while subsequent studies with resynthesized compound showed significantly lower activity.
Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum
| Compound | Parasite Strain | IC50 (nM) | Reference |
| This compound | 3D7 | 7 | [1] |
| This compound (resynthesized) | NF54 | >10,000 | [1] |
Table 2: Cytotoxicity Data for Selected TCAMS Compounds
Data for this compound is not explicitly provided in the search results, but the methodology used for other promising compounds from the same library is detailed below.
| Compound | Cell Line | Assay | Key Findings | Reference |
| 17 selected TCAMS compounds | HEK293 | CellTiter-Glo® Luminescent Cell Viability Assay | 12 of the 17 compounds did not significantly reduce cell viability. | [2][3] |
Experimental Protocols
The following sections detail the methodologies employed in the assessment of this compound's in vitro antiplasmodial activity and cytotoxicity.
In Vitro Antiplasmodial Activity Assay (Flow Cytometry)
The potency of this compound was primarily determined using a high-throughput flow cytometry-based assay that simultaneously assesses parasite DNA content and mitochondrial membrane potential.
-
Parasite Culture : Asynchronous cultures of P. falciparum (3D7 strain) were maintained in human red blood cells at a 2% hematocrit in complete medium.
-
Compound Preparation : this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to achieve a range of final concentrations for dose-response analysis (e.g., 0.0019 µM to 2 µM).[2]
-
Assay Procedure :
-
Parasite cultures with an initial parasitemia of 0.3% were incubated with the various concentrations of this compound for 72 hours.[2]
-
Following incubation, the cells were stained with SYBR Green I (to quantify parasite DNA) and MitoTracker Deep Red (to assess mitochondrial integrity).
-
The stained cells were analyzed using a flow cytometer.
-
-
Data Analysis : The 50% inhibitory concentration (IC50) was calculated by fitting the data to a sigmoidal dose-response curve using appropriate software. The results are based on at least three independent experiments.
Cytotoxicity Assay
The cytotoxicity of promising compounds from the TCAMS library was evaluated against the human embryonic kidney cell line HEK293 to assess their selectivity for the parasite.
-
Cell Culture : HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure :
-
Data Analysis : The luminescence signal was measured, and the data was normalized to control wells to determine the percentage of cell viability.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the flow cytometry-based assay used to determine the antiplasmodial activity of this compound.
Caption: Workflow for determining the in vitro antiplasmodial IC50 of this compound.
Proposed Serotonergic/Melatonergic Signaling Pathway in P. falciparum
Research on compounds from the TCAMS library, including those with structural similarities to this compound, suggests a potential interaction with serotonergic and melatonergic signaling pathways in P. falciparum. These pathways are thought to influence the parasite's cell cycle.
References
- 1. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. Unravelling the mode of action of the Tres Cantos Antimalarial Set (TCAMS): investigating the mechanism of potent antimalarial compounds potentially targeting the human serotonin receptor | springermedizin.de [springermedizin.de]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Target Deconvolution of TCMDC-137332 Reveals PfCLK3 as a Multi-Stage Antimalarial Drug Target
A Technical Guide for Researchers in Drug Development
This technical guide provides an in-depth analysis of the target identification and validation of TCMDC-137332, a potent antimalarial compound. The primary molecular target of this compound in Plasmodium falciparum has been identified as the protein kinase PfCLK3. This discovery positions PfCLK3 as a critical, druggable node in the parasite's life cycle, offering a promising avenue for the development of novel therapeutics with multi-stage activity.
Executive Summary
This compound demonstrates potent antiplasmodial activity with a half-maximal inhibitory concentration (IC50) of 7 nM against P. falciparum.[1] Its mechanism of action is intrinsically linked to the inhibition of PfCLK3, a member of the cyclin-dependent-like kinase family. PfCLK3 plays a crucial role in the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[2][3] Inhibition of PfCLK3 by compounds in the same series as this compound has been shown to disrupt the parasite's development, specifically the transition from the trophozoite to the schizont stage, and leads to a broad downregulation of essential genes.[2][4][5] This validation of PfCLK3 as the target of this chemical series provides a strong foundation for a target-based drug discovery program aimed at delivering curative, transmission-blocking, and prophylactic antimalarial agents.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the related, well-characterized compound TCMDC-135051, which has been instrumental in the validation of PfCLK3 as a target.
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | P. falciparum | Whole-cell parasite growth inhibition | IC50: 7 nM | Plasmodium falciparum | [1] |
| TCMDC-135051 | PfCLK3 | In vitro kinase inhibition | pIC50: 7.47 (IC50: 33 nM) | Plasmodium falciparum | [5] |
| PbCLK3 | In vitro kinase inhibition | pIC50: 7.86 (IC50: 13 nM) | Plasmodium berghei | [5] | |
| P. falciparum | Asexual blood stage growth inhibition | EC50: 320 nM | Plasmodium falciparum | [5] | |
| P. berghei | Liver stage development | pEC50: 6.17 (EC50: 400 nM) | Plasmodium berghei | [5] |
Target Identification and Validation Workflow
The identification of PfCLK3 as the target of the TCMDC series of compounds involved a multi-pronged approach, integrating chemical genetics, biochemistry, and chemoproteomics. The logical workflow for such a target deconvolution effort is outlined below.
PfCLK3 Signaling Pathway and Mechanism of Action
PfCLK3 is a serine/threonine kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine-arginine-rich (SR) proteins. These SR proteins are essential components of the spliceosome, the cellular machinery responsible for intron removal. By inhibiting PfCLK3, this compound disrupts the normal phosphorylation of SR proteins, leading to widespread splicing defects and the downregulation of a multitude of essential genes, ultimately causing parasite death.
References
Early-Stage Development of TCMDC-137332 as an Antimalarial Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-137332, a 2-phenoxyanilide congener, emerged from the extensive screening of the Tres Cantos Antimalarial Compound Set (TCAMS) as a potential antimalarial agent. Initial high-throughput screening indicated nanomolar potency against Plasmodium falciparum. However, subsequent independent studies involving resynthesis and re-evaluation of the compound and its analogs did not corroborate this high level of activity, presenting a complex and cautionary case study in early-stage drug discovery. This technical guide provides a comprehensive overview of the available data on this compound, including its conflicting in vitro efficacy, detailed experimental protocols for relevant assays, and the current understanding of its development status. The mechanism of action for this chemical class against P. falciparum remains to be elucidated, and no in vivo data for this compound has been publicly reported. This document aims to furnish researchers with a thorough understanding of the initial promise and subsequent challenges in the development of this compound.
Introduction
The urgent need for novel antimalarial agents with mechanisms of action distinct from existing therapies is driven by the continued emergence and spread of drug-resistant Plasmodium falciparum strains. Large-scale phenotypic screening of diverse chemical libraries has been a fruitful approach in identifying novel starting points for antimalarial drug discovery. One such initiative, the public release of the Tres Cantos Antimalarial Compound Set (TCAMS), provided the scientific community with thousands of compounds exhibiting activity against the blood stages of P. falciparum.
Among these hits was this compound, a compound featuring a 2-phenoxyanilide scaffold. The initial data from the high-throughput screening of the TCAMS library suggested that this compound possessed potent antiplasmodial activity, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] This level of potency, combined with favorable predicted physicochemical properties, positioned this compound as a promising candidate for further investigation and lead optimization.
However, the trajectory of early-stage drug development is often fraught with challenges, including the critical need for robust and reproducible data. In the case of this compound, follow-up studies aimed at exploring the structure-activity relationship (SAR) of the 2-phenoxyanilide scaffold yielded conflicting results regarding its in vitro efficacy. This guide will delve into the available data, presenting the initial promising findings alongside the subsequent contradictory evidence, to provide a balanced and in-depth perspective on the early-stage development of this compound.
Quantitative Data
The in vitro antiplasmodial activity of this compound has been a subject of conflicting reports. The initial high-throughput screening of the TCAMS library reported a highly potent IC50 value. In contrast, a later study that involved the resynthesis of the compound failed to replicate this finding. The available quantitative data is summarized below for comparison.
Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum
| Strain | Reported IC50 | Publication | Notes |
| 3D7 | 7 nM | MedchemExpress[1] | Data likely originating from the initial TCAMS high-throughput screen. |
| NF54 | No significant activity at 10 µM | Weidner et al., 2016 | Compound was resynthesized and tested; showed minimal inhibition. |
Table 2: In Vitro Inhibition of P. falciparum NF54 Growth by Resynthesized this compound and Analogs (Weidner et al., 2016)
| Compound | Incubation Time | Concentration | % Inhibition |
| This compound (1) | 48h | 10 µM | ~0% |
| This compound (1) | 96h | 10 µM | ~0% |
The discrepancy in the reported activity of this compound highlights the importance of independent validation of high-throughput screening hits. The original screening of the TCAMS library was a massive undertaking, and variations in compound purity, stability, or assay conditions could have contributed to the initial promising result. The work by Weidner et al. underscores the necessity of rigorous follow-up studies in the early phases of drug discovery.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antiplasmodial Activity Assay (Luciferase-based - Presumed method for original TCAMS screen)
While the exact protocol for the initial screening of this compound is not fully detailed in the primary publication, it is described as a high-throughput screen of nearly 2 million compounds.[2] Based on common practices for such large-scale screenings at the time, a luciferase-based reporter gene assay was likely employed.
Objective: To determine the in vitro inhibitory activity of compounds against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain expressing luciferase (e.g., NF54-luc)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)
-
96-well or 384-well microplates
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Parasite Culture: P. falciparum luciferase-expressing parasites are maintained in continuous culture in human erythrocytes at a defined hematocrit in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C. Cultures are synchronized at the ring stage.
-
Assay Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into the wells of the microplate. Control wells containing medium with DMSO (negative control) and a known antimalarial drug (positive control) are included.
-
Parasite Addition: A synchronized ring-stage parasite culture is diluted to the desired parasitemia and hematocrit and added to each well of the assay plate.
-
Incubation: The plates are incubated for 72 hours under the standard parasite culture conditions to allow for parasite maturation into the schizont stage.
-
Lysis and Luminescence Measurement: After incubation, the luciferase assay reagent is added to each well. This reagent lyses the erythrocytes and parasites and provides the substrate for the luciferase enzyme. The luminescence, which is proportional to the number of viable parasites, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the negative control wells. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based - Method used by Weidner et al.)
The study by Weidner et al. that re-evaluated this compound likely used a SYBR Green I-based fluorescence assay, a common and robust method for determining parasite viability.
Objective: To determine the in vitro inhibitory activity of compounds against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., NF54)
-
Human erythrocytes
-
Complete parasite culture medium
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture and Assay Plate Preparation: Similar to the luciferase-based assay, synchronized ring-stage parasites are cultured and added to microplates containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 48 or 96 hours.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. After thawing, a lysis buffer containing SYBR Green I is added to each well. The SYBR Green I dye intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus the number of viable parasites, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 is calculated as described for the luciferase-based assay.
Mandatory Visualizations
As the mechanism of action for this compound and the 2-phenoxyanilide class of compounds is currently unknown, a signaling pathway diagram cannot be generated. However, the experimental workflow for the in vitro screening and the logical relationship of the conflicting findings can be visualized.
References
The Covalent Inhibition Mechanism of TCMDC-137332 Analogues on Plasmodium falciparum CLK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the covalent inhibition mechanism of inhibitors derived from the TCMDC-135051 scaffold, targeting the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3). PfCLK3 is a critical enzyme for the survival of the malaria parasite, making it a promising target for novel antimalarial drugs. Recent research has focused on developing covalent inhibitors that form a permanent bond with the kinase, offering advantages in potency, duration of action, and selectivity. This document details the two primary covalent inhibition strategies employed, summarizes the quantitative data, outlines the experimental protocols used for their validation, and provides visual representations of the key processes.
Introduction to Covalent Inhibition of PfCLK3
Kinase inhibitors have emerged as a promising avenue for antimalarial drug discovery. The parent compound, TCMDC-135051, is a potent, multi-stage inhibitor of PfCLK3.[1] To enhance its therapeutic potential, covalent analogues have been designed to irreversibly bind to specific amino acid residues within the kinase's active site. This guide explores two such strategies: the targeting of a unique cysteine residue (Cys368) and the targeting of the essential catalytic lysine residue (Lys394).[1][2]
The development of these covalent inhibitors was guided by the co-crystal structure of the PfCLK3 kinase domain in complex with TCMDC-135051 (PDB: 8RPC), which elucidated the binding mode of the parent compound and enabled structure-based drug design.[2][3]
Covalent Inhibition Strategies and Quantitative Data
Targeting a Unique Cysteine Residue (Cys368)
A novel strategy involved the design of inhibitors that could form a covalent bond with Cys368, a cysteine residue that is not well conserved in the human kinome, thus offering a potential for high selectivity.[2] The chloroacetamide-containing compound, designated as compound 4 , demonstrated potent covalent inhibition.
Table 1: Potency and Selectivity of Cysteine-Targeting Covalent Inhibitor (Compound 4)
| Compound | Target Residue | Recombinant PfCLK3 pIC50 | P. falciparum 3D7 pEC50 | Selectivity Index (vs. HepG2) | Reference |
| TCMDC-135051 (parent) | - | 8.02 | ~6.7 | >100-fold | [2][4] |
| Compound 4 | Cys368 | 7.93 | Not specified | >500-fold | [2][5] |
Note: pIC50 and pEC50 are the negative logarithms of the IC50 and EC50 values, respectively. A higher value indicates greater potency.
Targeting the Catalytic Lysine Residue (Lys394)
An alternative approach focused on targeting the highly conserved catalytic lysine (Lys394), which is essential for kinase activity. This strategy aimed to create inhibitors that could evade potential resistance mechanisms associated with mutations in less critical residues.[1] Analogues of TCMDC-135051 were designed with benzaldehyde-based "warheads" to covalently engage Lys394.[1][6]
Table 2: Potency of Lysine-Targeting Covalent Inhibitors
| Compound | Warhead | Recombinant PfCLK3 pIC50 | P. falciparum 3D7 pEC50 | Reference |
| TCMDC-135051 (parent) | - | 7.92 | ~6.7 | [1][4] |
| Compound 4 | Benzaldehyde | 7.85 | 6.22 | [1] |
| Compound 5 | Benzaldehyde | 7.12 | 5.82 | [1] |
| Compound 8 | Benzaldehyde | 7.82 | 6.30 | [1] |
| Compound 9 | Benzaldehyde | 7.72 | 6.09 | [1] |
Experimental Protocols
The validation of the covalent inhibition mechanism involved a series of key experiments. The detailed methodologies are outlined below.
Intact Protein Mass Spectrometry for Covalent Adduct Formation
This technique is used to confirm the formation of a covalent bond between the inhibitor and the target protein by detecting a mass shift corresponding to the mass of the inhibitor.[7][8]
Protocol:
-
Incubation: Recombinant PfCLK3 kinase domain is incubated with the covalent inhibitor (e.g., compound 4) at a specific concentration and for a defined period (e.g., 4 hours). A control sample with the apo (unbound) protein is prepared under identical conditions.[2][9]
-
Sample Preparation: The reaction mixtures are desalted and purified using a suitable method, such as reverse-phase chromatography.
-
Mass Spectrometry Analysis: The samples are analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.[2]
-
Data Analysis: The resulting spectra are deconvoluted to determine the molecular weight of the protein. A mass increase in the inhibitor-treated sample compared to the apo protein, corresponding to the molecular weight of the inhibitor (minus any leaving groups), confirms covalent adduct formation.[9] For example, a mass difference of 483.41 Da was observed for compound 4, corresponding to its mass minus the chloride leaving group.[9]
Tandem Mass Spectrometry (MS/MS) for Binding Site Identification
To pinpoint the exact amino acid residue that forms the covalent bond, tandem mass spectrometry is employed.[7][8]
Protocol:
-
Proteolytic Digestion: The protein-inhibitor adduct and the apo protein are subjected to enzymatic digestion, typically with trypsin, which cleaves the protein into smaller peptides.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to generate a peptide map.
-
Tandem Mass Spectrometry (MS/MS): Peptides showing a mass shift in the inhibitor-treated sample are selected for fragmentation (collision-induced dissociation - CID).[9]
-
Data Analysis: The fragmentation pattern of the modified peptide is analyzed to identify the specific amino acid residue that has been modified. This is achieved by observing a mass shift in the fragment ions containing the modified residue.[8]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This high-throughput assay is used to determine the potency of the inhibitors against the recombinant PfCLK3 protein.[4][11]
Protocol:
-
Reaction Setup: The assay is performed in a kinase buffer containing recombinant full-length PfCLK3, a ULight-labeled peptide substrate (e.g., MBP peptide), and ATP.[4][11]
-
Inhibitor Addition: A dilution series of the test compound is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the kinase reaction to proceed.
-
Detection: A europium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated by PfCLK3, the antibody binds, bringing the europium donor and the ULight acceptor into close proximity, resulting in a FRET signal.
-
Data Analysis: The TR-FRET signal is measured, and the concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated.[11] To test for covalent inhibition, this assay can be performed with varying concentrations of ATP; a covalent inhibitor's potency should be less affected by increasing ATP concentrations compared to a reversible ATP-competitive inhibitor.[2]
P. falciparum Asexual Blood Stage Viability Assay
This assay determines the efficacy of the compounds in killing the malaria parasite.
Protocol:
-
Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human red blood cells.
-
Compound Treatment: The cultured parasites are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Growth Inhibition Measurement: Parasite growth is assessed using a SYBR Green I-based fluorescence assay, which stains the parasite DNA.
-
Data Analysis: The fluorescence intensity is measured, and the effective concentration that inhibits parasite growth by 50% (EC50) is determined.
Washout Assay for Duration of Action
This experiment assesses the durability of the inhibitory effect, a hallmark of covalent inhibitors.[2]
Protocol:
-
Compound Exposure: P. falciparum cultures are treated with the inhibitor for a defined period (e.g., 6 hours).[2][5]
-
Washout: The compound is removed by washing the cells with fresh culture medium.
-
Continued Culture: The parasites are cultured for an additional period.
-
Viability Assessment: Parasite viability is measured at the end of the experiment. Persistent inhibition of parasite growth after the compound has been removed indicates a long duration of action, consistent with a covalent mechanism.[2]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Covalent Inhibition Mechanism of Action on PfCLK3
Caption: Covalent inhibition of PfCLK3 by this compound analogues.
Experimental Workflow for Covalent Inhibition Validation
Caption: Workflow for validating the covalent inhibition of PfCLK3.
Structure-Based Design Strategy
Caption: Logical flow of the structure-based design of covalent inhibitors.
Conclusion
The development of covalent inhibitors targeting PfCLK3 represents a significant advancement in the pursuit of novel antimalarial therapies. By leveraging structure-based drug design, researchers have successfully created potent molecules that irreversibly bind to either a unique cysteine or the catalytic lysine within the kinase's active site. The experimental protocols detailed in this guide provide a robust framework for the validation and characterization of such covalent inhibitors. The promising data on the potency, selectivity, and duration of action of these compounds underscore their potential as leads for the development of a single-dose malaria cure. Further optimization and preclinical evaluation of these covalent inhibitors are warranted to translate these findings into effective treatments for this devastating disease.
References
- 1. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Evaluating the Efficacy of TCMDC-137332
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-137332 is a potent anti-malarial compound that exhibits significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. This compound and its analogs, such as TCMDC-135051, function by inhibiting the P. falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing in the parasite. Inhibition of PfCLK3 disrupts parasite development and leads to its death, making it a promising target for novel anti-malarial therapies with curative, transmission-blocking, and prophylactic potential.
These application notes provide a comprehensive set of cell-based assays to evaluate the efficacy, selectivity, and mechanism of action of this compound. The protocols are designed to be clear, detailed, and reproducible for use in a standard cell culture laboratory.
Primary Efficacy Assay: P. falciparum Growth Inhibition
This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose, measuring parasite DNA content as an indicator of proliferation.
Experimental Workflow
Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)
-
This compound
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Synchronize the parasite culture to the ring stage using 5% sorbitol treatment.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.
-
Include control wells with parasites and no drug (positive control) and uninfected erythrocytes (negative control).
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Selectivity Assay: Human Cell Cytotoxicity
To assess the selectivity of this compound, its cytotoxicity against a human cell line is evaluated. The human hepatocarcinoma cell line HepG2 is a common model for this purpose. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability, is a suitable method.
Protocol: HepG2 Cytotoxicity Assay (CellTiter-Glo®)
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., EMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound
-
96-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Culture HepG2 cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the drug dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50).
Mechanism of Action Assays
Target Engagement: PfCLK3 Kinase Activity
While a direct cellular assay for PfCLK3 activity can be complex, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using recombinant PfCLK3 can confirm the inhibitory activity of this compound on its target kinase.
Note: This is a biochemical assay but provides crucial information on target engagement.
Downstream Effect: Analysis of RNA Splicing by RT-qPCR
Since PfCLK3 is a key regulator of RNA splicing, its inhibition by this compound is expected to cause splicing defects in P. falciparum. This can be assessed by measuring the ratio of spliced to unspliced transcripts of specific genes using reverse transcription quantitative PCR (RT-qPCR).
Application Notes and Protocols for In Vivo Evaluation of TCMDC-137332 Antimalarial Activity in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-137332 is a novel compound identified from the Tres Cantos Antimalarial Compound Set (TCAMS) with demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[1] To further evaluate its potential as a clinical candidate, robust in vivo assessment of its efficacy and safety profile is essential. This document provides detailed application notes and standardized protocols for testing the antimalarial activity of this compound in established in vivo mouse models.
The protocols outlined herein are based on widely accepted methodologies for antimalarial drug screening and preclinical development.[2][3][4][5] While specific in vivo data for this compound is not yet publicly available, the experimental design is informed by studies on analogous compounds, such as TCMDC-135051, which has shown efficacy in a Plasmodium berghei mouse model.
Recommended In Vivo Mouse Models
The selection of an appropriate mouse model is critical for obtaining relevant and reproducible data. Murine malaria models are indispensable tools for preclinical evaluation of antimalarial compounds due to their physiological similarities to humans and the ability to mimic key aspects of the disease.[2][6]
Table 1: Recommended Mouse and Parasite Strains
| Feature | Recommendation | Rationale |
| Mouse Strain | BALB/c or C57BL/6 | Commonly used, well-characterized immune responses, and susceptible to P. berghei infection.[2][5] |
| Parasite Strain | Plasmodium berghei ANKA | A widely used rodent malaria parasite that causes a lethal infection in mice, making it suitable for evaluating the efficacy of potential antimalarial drugs.[3][4][7] It allows for the assessment of blood-stage parasite clearance. |
Experimental Protocols
The 4-Day Suppressive Test (Peter's Test)
This is the standard and most widely used in vivo assay for screening potential antimalarial compounds for blood-stage activity.[5][8]
Objective: To evaluate the ability of this compound to suppress the proliferation of P. berghei in mice.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 7% Tween 80 and 3% ethanol in distilled water)[4]
-
Plasmodium berghei ANKA infected red blood cells
-
6-8 week old BALB/c or C57BL/6 mice
-
Standard antimalarial drug (e.g., Chloroquine) as a positive control
-
Giemsa stain
-
Microscope
Workflow for the 4-Day Suppressive Test
Caption: Workflow of the 4-day suppressive test for antimalarial efficacy.
Procedure:
-
Infection (Day 0): Mice are inoculated intraperitoneally with 1 x 10^5 P. berghei ANKA parasitized red blood cells.
-
Treatment (Day 0-3): Two to four hours post-infection, treatment is initiated. Mice are treated orally or subcutaneously once daily for four consecutive days with:
-
This compound at various doses (e.g., 10, 30, and 100 mg/kg).
-
Vehicle control.
-
Positive control (e.g., Chloroquine at 10 mg/kg).
-
-
Monitoring (Day 4): On day 4, thin blood smears are prepared from the tail vein of each mouse.
-
Parasitemia Determination: The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the following formula:
% Suppression = (1 - (Mean parasitemia of treated group / Mean parasitemia of control group)) x 100
Table 2: Hypothetical Data Presentation for 4-Day Suppressive Test
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Suppression (%) |
| Vehicle Control | - | 35.2 (± 4.5) | 0 |
| This compound | 10 | 24.6 (± 3.1) | 30.1 |
| This compound | 30 | 12.3 (± 2.5) | 65.1 |
| This compound | 100 | 2.1 (± 0.8) | 94.0 |
| Chloroquine | 10 | 0.5 (± 0.2) | 98.6 |
Pharmacokinetic (PK) and Toxicology Studies
Preliminary pharmacokinetic and toxicology studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.
Objective: To determine the basic pharmacokinetic parameters and assess the acute toxicity of this compound in mice.
Protocols:
-
Pharmacokinetics: A single dose of this compound is administered to mice (e.g., orally or intravenously). Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and the concentration of the compound in plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Acute Toxicity: A single high dose of this compound is administered to a group of mice. The animals are observed for a period of 14 days for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
Table 3: Key Parameters for Preliminary PK and Toxicology Assessment
| Study | Key Parameters to be Determined |
| Pharmacokinetics | Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), t1/2 (Half-life) |
| Acute Toxicity | LD50 (Median lethal dose), Clinical signs of toxicity, Body weight changes, Gross pathology at necropsy |
Logical Relationship for In Vivo Drug Development
Caption: Decision-making workflow in preclinical antimalarial drug development.
Data Interpretation and Next Steps
-
A dose-dependent reduction in parasitemia in the 4-day suppressive test is a strong indicator of in vivo antimalarial activity.
-
The pharmacokinetic profile will inform the dosing regimen for subsequent efficacy studies.
-
The toxicology data will establish the safety margin of the compound.
Based on favorable outcomes in these initial in vivo studies, further investigations may include:
-
Dose-ranging studies to determine the ED50 and ED90 (effective doses required to suppress parasitemia by 50% and 90%, respectively).
-
Studies in different mouse strains to assess the impact of host genetic background on efficacy.
-
Evaluation against drug-resistant parasite lines to determine the potential for cross-resistance with existing antimalarials.
-
Combination studies with other antimalarial drugs to explore potential synergistic effects.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to minimize animal suffering through the use of appropriate anesthetics and analgesics and by defining humane endpoints.[9][10]
References
- 1. fastercapital.com [fastercapital.com]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
Application Notes and Protocols: Preparing TCMDC-137332 Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-137332 is a small molecule inhibitor identified from the Tres Cantos Antimalarial Set (TCAMS) with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] With a reported IC50 value of 7 nM, this compound serves as a valuable tool for researchers investigating novel antimalarial drugs and studying the biology of P. falciparum.[1][3] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 165119-08-4 | [3][4] |
| Molecular Formula | C₁₇H₁₈ClNO₂ | [4] |
| Molecular Weight | 303.79 g/mol | [4] |
| Appearance | Crystalline solid | |
| Purity | >98% (typical) | |
| IC₅₀ against P. falciparum | 7 nM | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Storage of Solid | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [4] |
| Storage of Stock Solution | Short-term (days to weeks): -20°C. Long-term (months): -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform a small-scale solubility test before proceeding with larger quantities to ensure the compound dissolves completely at the desired concentration.
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.038 mg of the compound (Molecular Weight = 303.79).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and mix well before diluting to the final experimental concentration in the appropriate cell culture medium or buffer.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Putative Signaling Pathway of this compound
While the direct target of this compound is still under investigation, related compounds from the same chemical series, such as TCMDC-135051, have been shown to inhibit the Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[6][7][8][9] PfCLK3 is a key regulator of RNA splicing, an essential process for parasite survival. The diagram below illustrates the hypothesized mechanism of action for this compound, targeting PfCLK3 to disrupt parasite development.
Caption: Putative signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCMDC-135051 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a key regulator of RNA splicing essential for the parasite's survival.[1][2] Inhibition of PfCLK3 disrupts the parasite's lifecycle at multiple stages, making it a promising target for the development of novel antimalarial drugs with curative, prophylactic, and transmission-blocking potential.[1][3] This document provides detailed protocols for utilizing TCMDC-135051 in both biochemical and cell-based kinase assays to evaluate its inhibitory activity and to characterize its effects on parasite viability.
Mechanism of Action and Signaling Pathway
PfCLK3 is a serine/threonine kinase that plays a critical role in the phosphorylation of splicing factors, which are essential for the assembly and catalytic activity of the spliceosome.[1] By inhibiting PfCLK3, TCMDC-135051 disrupts pre-mRNA splicing, leading to a widespread downregulation of essential genes and ultimately causing parasite death.[4][5]
Caption: PfCLK3 signaling pathway in P. falciparum RNA splicing.
Quantitative Data Summary
The inhibitory potency of TCMDC-135051 and its analogs has been determined through various biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of TCMDC-135051 and Analogs against PfCLK3
| Compound | IC50 (nM) vs. PfCLK3 | Assay Type | Reference |
| TCMDC-135051 | 4.8 | TR-FRET | [6] |
| TCMDC-135051 | ~40 | TR-FRET | [7] |
| Analog 8a (N-dimethyl) | 29 | TR-FRET | [1] |
| Analog 12 (primary amine) | 76 | TR-FRET | [2] |
| Analog 15 (no alkyl amine) | 79 | TR-FRET | [2] |
| Tetrazole Analog 30 | 19 | TR-FRET | [1][2] |
Table 2: Antiplasmodial Activity of TCMDC-135051 and Analogs
| Compound | EC50 (nM) vs. P. falciparum (3D7) | Assay Type | Reference |
| TCMDC-135051 | 180 | SYBR Green I | [1] |
| TCMDC-135051 | 323 | SYBR Green I | [6] |
| Analog 8a (N-dimethyl) | 457 | SYBR Green I | [1][2] |
| Analog 12 (primary amine) | 2801 | SYBR Green I | [2] |
| Analog 15 (no alkyl amine) | 1456 | SYBR Green I | [2] |
| Tetrazole Analog 30 | 270 | SYBR Green I | [1][2] |
Table 3: Selectivity Profile of TCMDC-135051
| Kinase | Species | Activity Inhibition at 1 µM TCMDC-135051 | Reference |
| PfCLK3 | P. falciparum | Potent Inhibition (IC50 = 4.8 nM) | [6] |
| hCLK2 | Human | ~100-fold less active than against PfCLK3 | [8] |
| PRPF4B | Human | Selective over this human ortholog | [5] |
| Panel of 140 human kinases | Human | Only 9 kinases showed >80% inhibition | [9] |
Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol describes the determination of the in vitro inhibitory activity of TCMDC-135051 against recombinant PfCLK3 kinase.
Caption: Workflow for the TR-FRET based PfCLK3 kinase assay.
Materials and Reagents:
-
TCMDC-135051: Prepare a 10 mM stock solution in 100% DMSO.
-
Recombinant full-length PfCLK3: Stored at -80°C.
-
ULight™-labeled MBP peptide substrate: Sequence: CFFKNIVTPRTPPPSQGK.[2]
-
ATP: Adenosine 5'-triphosphate.
-
Europium-labeled anti-phospho-MBP antibody.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.[2]
-
Detection Buffer: Commercially available (e.g., LANCE® Detection Buffer).
-
Stop Solution: 30 mM EDTA in Detection Buffer.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of PfCLK3 (e.g., 50 nM) in Kinase Buffer.
-
Prepare a serial dilution of TCMDC-135051 in Kinase Buffer containing a constant final DMSO concentration (e.g., 1%). A typical starting concentration for the dilution series is 40 µM (4X final concentration).
-
Prepare a substrate/ATP mixture in Kinase Buffer. Final concentrations in the assay are typically around the Km for ATP (e.g., 10 µM for PfCLK3) and a suitable concentration of the ULight-MBP peptide (e.g., 50 nM).[10]
-
Prepare the detection mix by diluting the Europium-labeled anti-phospho-MBP antibody in Detection Buffer (e.g., to a final concentration of 2 nM).
-
-
Assay Protocol:
-
In a 384-well plate, add 2.5 µL of the serially diluted TCMDC-135051 or vehicle control (Kinase Buffer with DMSO).
-
Add 5 µL of the PfCLK3 working solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Seal the plate and incubate for 2 hours at 37°C.
-
Stop the reaction by adding 5 µL of the Stop Solution (EDTA).
-
Add 5 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 665 nm and a reference wavelength, e.g., 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (e.g., 665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Assay: P. falciparum Growth Inhibition Assay (SYBR Green I)
This protocol measures the effect of TCMDC-135051 on the proliferation of asexual blood-stage P. falciparum.
Materials and Reagents:
-
TCMDC-135051: Prepared as a stock solution in DMSO.
-
P. falciparum culture: (e.g., 3D7 strain) synchronized at the ring stage.
-
Complete culture medium: RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Human erythrocytes.
-
SYBR Green I nucleic acid stain.
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of TCMDC-135051 in complete culture medium in a separate 96-well plate.
-
Transfer the diluted compounds to the final assay plate. The final DMSO concentration should be kept below 0.5%.
-
-
Parasite Culture Addition:
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2.5%.
-
Add the parasite culture to each well of the assay plate containing the compound dilutions.
-
Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
After incubation, add SYBR Green I-containing Lysis Buffer to each well.
-
Incubate the plates for 1-3 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Subtract the background fluorescence from uninfected erythrocytes.
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.[11]
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize TCMDC-135051 in kinase assays. The detailed step-by-step methodologies for both biochemical TR-FRET and cell-based parasite growth inhibition assays, along with the summarized quantitative data, will facilitate further investigation into the mechanism of action of this promising antimalarial compound and aid in the development of novel PfCLK3 inhibitors.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. media.malariaworld.org [media.malariaworld.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. file.selleckchem.com [file.selleckchem.com]
Application of TCMDC-137332 in Studying the Malaria Parasite Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-137332 is a potent antiplasmodial compound identified from the Tres Cantos Antimalarial Set (TCAMS), a collection of compounds with confirmed activity against Plasmodium falciparum, the deadliest species of malaria parasite. With a reported 50% inhibitory concentration (IC50) of 7 nM against the asexual blood stages of P. falciparum, this compound represents a valuable tool for researchers studying the parasite's life cycle and for professionals in drug development seeking new therapeutic leads.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate various stages of the malaria parasite's life cycle.
While specific data on the multi-stage activity of this compound is limited in publicly available literature, a closely related compound from the same screening collection, TCMDC-135051, has been shown to target the protein kinase PfCLK3 and exhibit activity against multiple life cycle stages of the parasite.[3][4][5] This suggests that this compound may also possess multi-stage activity, making it a compound of high interest for further investigation. The protocols outlined below are designed to enable researchers to explore the full potential of this compound as a chemical probe to dissect the complex biology of Plasmodium falciparum.
Data Presentation
The following tables summarize the known quantitative data for this compound and the multi-stage activity of the related compound TCMDC-135051, which can serve as a benchmark for further studies on this compound.
Table 1: In Vitro Activity of this compound against Asexual Blood Stages of P. falciparum
| Compound | Parasite Strain | Assay Type | IC50 (nM) | Reference |
| This compound | P. falciparum | Not Specified | 7 | [1][2] |
Table 2: Multi-Stage In Vitro and In Vivo Activity of the Related Compound TCMDC-135051
| Life Cycle Stage | Parasite Species | Assay Type | Metric | Value | Reference |
| Asexual Blood Stage | P. falciparum | Not Specified | EC50 | 323 nM | [4] |
| Liver Stage | P. berghei | Not Specified | EC50 | 400 nM | [4] |
| Early & Late Stage Gametocytes | P. falciparum | Not Specified | EC50 | 800–910 nM | [4] |
| Exflagellation | P. falciparum | Not Specified | EC50 | 200 nM | [4] |
| In vivo Efficacy | P. berghei mouse model | Not Specified | Dose | 50 mg/kg (twice daily) | [4] |
Experimental Protocols
The following are detailed protocols that can be adapted to study the effects of this compound on various stages of the Plasmodium falciparum life cycle.
Protocol 1: Asexual Blood Stage Growth Inhibition Assay
This protocol determines the IC50 value of this compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
DNA-intercalating dye (e.g., SYBR Green I)
-
Lysis buffer (containing saponin)
-
Plate reader (fluorescence)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium.
-
In a 96-well plate, add 50 µL of the diluted compound to each well. Include a no-drug control (medium with DMSO) and a positive control (e.g., chloroquine).
-
Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Asexual Stage Growth Inhibition Workflow
Protocol 2: Gametocyte Viability Assay
This protocol assesses the effect of this compound on the viability of mature (Stage V) P. falciparum gametocytes.
Materials:
-
Mature (Stage V) P. falciparum gametocyte culture
-
Complete culture medium
-
This compound stock solution
-
96-well microplates
-
ATP-based luminescence assay kit (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Purify mature gametocytes from asexual stage parasites.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 50 µL of the diluted compound to a 96-well plate.
-
Add 50 µL of the purified gametocyte suspension to each well.
-
Incubate for 48 hours under standard culture conditions.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the ATP-based luminescence reagent to each well.
-
Mix on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Determine the EC50 value by plotting the percentage of gametocyte viability against the log of the compound concentration.
Gametocyte Viability Assay Workflow
Protocol 3: Liver Stage Activity Assay
This protocol evaluates the inhibitory effect of this compound on the liver stage development of Plasmodium parasites. This typically uses rodent malaria parasites like P. berghei due to the difficulty in culturing human liver stages.
Materials:
-
P. berghei sporozoites
-
Hepatoma cell line (e.g., HepG2)
-
Culture medium for hepatoma cells
-
This compound stock solution
-
24-well plates with collagen-coated coverslips
-
Anti-Plasmodium HSP70 antibody
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed HepG2 cells on collagen-coated coverslips in 24-well plates and culture until confluent.
-
Prepare dilutions of this compound in hepatoma culture medium.
-
Add the compound dilutions to the cells and incubate for 1 hour.
-
Infect the cells with freshly dissected P. berghei sporozoites.
-
Incubate for 48 hours, replacing the medium with fresh compound-containing medium every 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Stain with anti-HSP70 antibody, followed by a fluorescently labeled secondary antibody and DAPI.
-
Image the coverslips using a fluorescence microscope.
-
Quantify the number and size of exo-erythrocytic forms (EEFs) to determine the inhibitory effect.
Liver Stage Activity Assay Workflow
Potential Signaling Pathways and Mode of Action
Given that the related compound TCMDC-135051 targets PfCLK3, a protein kinase involved in RNA splicing, it is plausible that this compound may also interfere with parasite protein kinases.[3][4][5] Protein kinases are crucial for regulating a multitude of cellular processes in Plasmodium, including cell cycle progression, signal transduction, and egress from host cells. Inhibition of a key kinase could lead to a cascade of downstream effects, ultimately resulting in parasite death across multiple life cycle stages.
Hypothesized Signaling Pathway of this compound
Conclusion
This compound is a highly potent antiplasmodial compound with significant potential as a research tool and a starting point for drug discovery. The provided protocols offer a framework for a comprehensive evaluation of its activity across the entire life cycle of the malaria parasite. Further investigation into its precise mechanism of action is warranted and could unveil novel therapeutic targets for the treatment and prevention of malaria. The multi-stage activity of the related compound TCMDC-135051 strongly suggests that this compound could be a valuable asset in the development of next-generation antimalarials that not only treat the symptoms of the disease but also block its transmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Workflow for Assessing TCMDC-137332 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-137332 is a small molecule inhibitor with demonstrated potent activity against the blood-stage of Plasmodium falciparum, the parasite responsible for malaria. As with any therapeutic candidate, a thorough evaluation of its safety profile, including potential cytotoxicity against human cells, is paramount. This document outlines a detailed experimental workflow to assess the cytotoxic effects of this compound on relevant human cell lines. The provided protocols for cell viability, membrane integrity, and apoptosis assays will enable researchers to generate a comprehensive cytotoxicity profile. Furthermore, a proposed signaling pathway for drug-induced cytotoxicity is presented to guide mechanistic studies.
Data Presentation
Note: The following quantitative data is hypothetical and for illustrative purposes only . Researchers should generate their own data following the provided protocols.
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h Exposure |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 75.3 |
| A549 | Human Lung Carcinoma | 82.1 |
| Jurkat | Human T-cell Leukemia | 45.8 |
| P. falciparum (3D7) | Malaria Parasite | 0.025 |
Table 2: Apoptosis Induction by this compound in Jurkat Cells (48h Exposure)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 10 | 8.7 ± 1.2 | 3.1 ± 0.6 |
| 25 | 15.4 ± 2.1 | 7.8 ± 1.1 |
| 50 | 28.9 ± 3.5 | 16.2 ± 2.3 |
| 100 | 45.1 ± 4.2 | 25.7 ± 3.1 |
Experimental Workflow
A systematic approach is crucial for accurately assessing the cytotoxicity of this compound. The following workflow is recommended:
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines:
-
HEK293 (adherent): ATCC CRL-1573
-
HepG2 (adherent): ATCC HB-8065
-
A549 (adherent): ATCC CCL-185
-
Jurkat (suspension): ATCC TIB-152
-
-
Culture Media:
-
HEK293, A549: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
HepG2: EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Jurkat: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare serial dilutions in culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.5%.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well clear flat-bottom plates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well (for adherent cells) or 20,000-50,000 cells/well (for suspension cells) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, aspirate the medium and add 100 µL of solubilization solution. For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
96-well clear flat-bottom plates
-
This compound serial dilutions
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
-
Protocol:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates or T-25 flasks
-
This compound
-
Annexin V-FITC and Propidium Iodide staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates or T-25 flasks and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells for adherent lines) and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on common mechanisms of small molecule-induced cell death, a hypothetical signaling pathway is proposed for further investigation. This pathway focuses on the induction of apoptosis via the intrinsic (mitochondrial) pathway.
This proposed pathway suggests that this compound may induce cytotoxicity in human cells through off-target kinase inhibition or the generation of reactive oxygen species (ROS). This could lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak. The subsequent release of cytochrome c from the mitochondria would then trigger the activation of the caspase cascade, culminating in apoptosis. Further experiments, such as Western blotting for key proteins in this pathway, would be necessary to validate this hypothesis.
Measuring the Potency of TCMDC-137332: An Application Note and Protocol for Determining IC50 in Plasmodium falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for determining the 50% inhibitory concentration (IC50) of the antimalarial compound TCMDC-137332 against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. The protocol described herein utilizes a robust and widely adopted SYBR Green I-based fluorescence assay.
This compound is a potent antiplasmodial compound with a reported IC50 value of 7 nM against P. falciparum.[1] While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, related compounds from the Tres Cantos Antimalarial Set (TCAMS), such as TCMDC-135051, have been shown to target P. falciparum cyclin-dependent like protein kinase-3 (PfCLK3).[2][3][4] PfCLK3 is a key regulator of RNA splicing in the parasite, and its inhibition disrupts parasite development.[2][4] Understanding the potency of novel compounds like this compound is a critical step in the drug discovery and development pipeline.
Data Presentation
The following table summarizes key quantitative parameters for the successful determination of this compound IC50 in P. falciparum cultures.
| Parameter | Recommended Value/Range | Notes |
| Parasite Strain | e.g., 3D7, Dd2, W2 | Choice of strain can influence IC50 values. It is recommended to use a well-characterized laboratory-adapted strain. |
| Initial Parasitemia | 0.5% - 1.0% | Starting parasitemia should be consistent across experiments to ensure reproducibility. |
| Hematocrit | 2% | The percentage of red blood cells in the culture medium. |
| This compound Concentration Range | 0.1 nM - 100 nM (Logarithmic dilutions) | A wide range of concentrations is necessary to generate a complete dose-response curve. |
| Incubation Time | 72 hours | A 72-hour incubation period allows for at least one full intraerythrocytic developmental cycle. |
| SYBR Green I Concentration | 1X final concentration | The stock solution is typically 10,000X. |
| Fluorescence Reading | Excitation: ~485 nm, Emission: ~530 nm | Readings are taken after cell lysis and staining with SYBR Green I. |
Experimental Protocols
This section details the step-by-step methodology for measuring the IC50 of this compound.
Plasmodium falciparum Culture Maintenance
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is essential for this assay.
-
Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 10 mg/L gentamicin.
-
Gas Mixture: 5% CO2, 5% O2, and 90% N2.
-
Incubation Temperature: 37°C.
-
Cell Culture: Parasites are cultured in human O+ erythrocytes at a 2% hematocrit. Cultures are maintained in sealed flasks and the medium is changed daily. Parasitemia is monitored by Giemsa-stained thin blood smears and should be maintained between 1-5%.
-
Synchronization: For consistency, it is recommended to use synchronized parasite cultures, primarily at the ring stage. Synchronization can be achieved using methods such as sorbitol treatment.
Preparation of Drug Plates
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).
-
Plate Preparation: Add the diluted compound to a 96-well black, clear-bottom microplate. Include wells for a no-drug control (culture medium with DMSO, vehicle control) and a background control (uninfected red blood cells).
SYBR Green I-Based Drug Sensitivity Assay
This assay measures parasite proliferation by quantifying the amount of parasite DNA.[5][6][7]
-
Parasite Inoculation: Adjust the synchronized ring-stage parasite culture to 0.5-1% parasitemia and 2% hematocrit. Add this parasite suspension to each well of the pre-prepared drug plate.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Add SYBR Green I (from a 10,000X stock) to the lysis buffer to a final concentration of 1X.
-
After the 72-hour incubation, lyse the cells by adding the SYBR Green I-containing lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow for complete lysis and staining of parasite DNA.
-
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average fluorescence intensity of the uninfected red blood cell wells (background) from the fluorescence intensity of all other wells.
-
Normalization: Normalize the data by expressing the fluorescence intensity of each drug-treated well as a percentage of the no-drug control (100% growth).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model (four-parameter logistic equation).[8][9] Software such as GraphPad Prism or the online tool ICEstimator can be used for this analysis.[8]
Visualizations
The following diagrams illustrate the experimental workflow and the putative signaling pathway affected by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Putative mechanism of action of this compound via inhibition of PfCLK3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. researchgate.net [researchgate.net]
- 5. iddo.org [iddo.org]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 8. Online analysis of in vitro resistance to antimalarial drugs through nonlinear regression [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of TCMDC-137332 and Derivatives: Application Notes and Protocols for Malaria Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of TCMDC-137332, a notable antimalarial compound, and its structural derivatives. This compound is a 2-phenoxyanilide derivative identified from the Tres Cantos Antimalarial Compound Set (TCAMS) and has been investigated for its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These protocols are intended to guide researchers in the chemical synthesis, characterization, and biological evaluation of this compound class.
Data Presentation: In Vitro Activity of this compound and Analogs
The following table summarizes the reported in vitro antiplasmodial activity of this compound and a selection of its 2-phenoxyanilide derivatives. It is important to note a discrepancy in the literature regarding the potency of this compound. While initial high-throughput screening indicated nanomolar activity, a subsequent study involving its re-synthesis did not replicate this high potency[1][2]. Researchers are advised to consider this when evaluating the potential of this chemical scaffold.
| Compound ID | Structure | P. falciparum Strain(s) | IC50 (nM) | Cytotoxicity (Cell Line) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| This compound | 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)aniline | 3D7 | 7 | - | - | - | Initial TCAMS data |
| This compound (resynthesized) | 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)aniline | NF54 | >20,000 | - | - | - | [1] |
| Analog 1 | N-tert-butyl-2-(4-chlorophenoxy)benzamide | NF54 | >20,000 | - | - | - | [1] |
| Analog 2 | 2-(4-chlorophenoxy)-N-(pentan-3-yl)benzamide | NF54 | >20,000 | - | - | - | [1] |
| Analog 3 | N-adamantan-1-yl-2-(4-chlorophenoxy)benzamide | NF54 | >20,000 | - | - | - | [1] |
Experimental Protocols
The synthesis of this compound and its 2-phenoxyanilide derivatives is primarily achieved through a standard amide coupling reaction between a 2-phenoxyaniline core and a corresponding carboxylic acid or acyl chloride.
General Synthesis of 2-Phenoxyanilide Derivatives
This protocol outlines the general procedure for the synthesis of this compound and its analogs via amide bond formation.
Materials:
-
2-(4-chlorophenoxy)aniline or other substituted 2-phenoxyanilines
-
Appropriate carboxylic acid (e.g., 1-methylpiperidine-4-carboxylic acid for this compound) or acyl chloride
-
Coupling agent (e.g., HATU, HBTU) or thionyl chloride (for acyl chloride formation)
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Activation of the Carboxylic Acid (if starting from carboxylic acid):
-
Dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Add the organic base (2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
-
Acyl Chloride Formation (if starting from carboxylic acid and using this route):
-
Suspend the carboxylic acid (1.0 eq) in an excess of thionyl chloride.
-
Heat the mixture under reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Coupling Reaction:
-
Dissolve the 2-phenoxyaniline derivative (1.0 eq) in the anhydrous solvent.
-
Add the activated carboxylic acid solution from step 1 or the acyl chloride from step 2 dropwise to the aniline solution at 0 °C.
-
If using an acyl chloride, add an organic base (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
-
In Vitro Antiplasmodial Activity Assay (Example)
This protocol describes a typical in vitro assay to determine the 50% inhibitory concentration (IC50) of the synthesized compounds against P. falciparum.
Materials:
-
Synchronized P. falciparum culture (e.g., NF54 strain) at the ring stage.
-
Complete parasite culture medium.
-
Synthesized compounds dissolved in DMSO.
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the complete culture medium.
-
Add the compound dilutions to the 96-well plates.
-
Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
The biological target of compounds structurally related to this compound, such as TCMDC-135051, has been identified as Plasmodium falciparum cdc2-related kinase 3 (PfCLK3). PfCLK3 is a protein kinase that plays a crucial role in the regulation of RNA splicing, an essential process for parasite survival. Inhibition of PfCLK3 disrupts the normal splicing of pre-mRNA, leading to the accumulation of unspliced transcripts and ultimately parasite death.
Caption: Inhibition of PfCLK3 by this compound disrupts RNA splicing, leading to parasite death.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound and its derivatives.
Caption: Workflow for synthesis, purification, characterization, and biological testing of this compound analogs.
References
- 1. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TCMDC-137332 in Combination with Other Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. TCMDC-137332 is a potent inhibitor of P. falciparum cGMP-dependent protein kinase (PKG), a key regulator of various stages of the parasite's life cycle. While this compound demonstrates significant standalone antimalarial activity, its use in combination with other antimalarial drugs is a promising strategy to enhance efficacy, overcome resistance, and prolong the therapeutic lifespan of existing treatments. These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for evaluating this compound in combination therapies.
While specific combination data for this compound is not yet extensively published, this document leverages data from a closely related compound, TCMDC-135051, which also targets the essential parasite protein kinase PfCLK3.[1][2][3] It is anticipated that this compound, as a PfCLK3 inhibitor, would exhibit similar synergistic potential and mechanistic characteristics.
Rationale for Combination Therapy
Combining this compound with other antimalarials is based on the following principles:
-
Synergistic or Additive Effects: Targeting different parasite pathways simultaneously can lead to a greater combined effect than the sum of the individual drugs.
-
Distinct Mechanisms of Action: this compound's inhibition of PfCLK3, a protein kinase essential for parasite RNA splicing, represents a novel mechanism of action that can complement traditional antimalarials targeting processes like heme detoxification (e.g., chloroquine) or folate synthesis (e.g., pyrimethamine).[1][2][3][4]
-
Overcoming Resistance: Combination therapy can be effective against parasite strains that have developed resistance to one of the partner drugs.[5]
-
Reducing the Risk of Resistance Development: The simultaneous use of drugs with different targets makes it more difficult for the parasite to develop resistance to the combination.[5]
Potential Combination Partners for this compound:
-
Artemisinin-based Combination Therapies (ACTs): As the current standard of care, combining this compound with ACTs like artemether-lumefantrine or artesunate-amodiaquine could enhance parasite clearance and combat artemisinin resistance.[6][7]
-
Drugs with Different Stage Specificity: TCMDC-135051 has shown activity against multiple stages of the parasite life cycle, including asexual and sexual stages.[4][8] Combining it with drugs that have potent activity against other specific stages could lead to a more comprehensive treatment.
-
Drugs with Known Resistance Mechanisms: Evaluating this compound against drug-resistant parasite strains in combination with the drug to which they are resistant can reveal potential for resistance reversal or synergy.
Quantitative Data on PfCLK3 Inhibitor Activity
The following table summarizes the in vitro activity of the PfCLK3 inhibitor TCMDC-135051 against various Plasmodium species and life cycle stages. This data provides a baseline for designing combination studies with this compound.
| Compound | Target | Parameter | Strain/Species | Value | Reference |
| TCMDC-135051 | PfCLK3 | IC50 (in vitro kinase assay) | P. falciparum | 4.8 nM | [9] |
| TCMDC-135051 | Parasite Growth | EC50 (asexual blood stage) | P. falciparum 3D7 | 180 - 323 nM | [4][9] |
| TCMDC-135051 | Parasite Growth | EC50 (asexual blood stage) | P. falciparum G449P mutant | 1806 nM | [3] |
| TCMDC-135051 | Gametocyte Development | EC50 (early & late stage) | P. falciparum | 800 - 910 nM | [9] |
| TCMDC-135051 | Liver Stage | EC50 | P. berghei | 400 nM | [9] |
| TCMDC-135051 | Exflagellation | EC50 | P. falciparum | 200 nM | [9] |
| This compound | Parasite Growth | IC50 | P. falciparum | 7 nM | [10][11] |
Experimental Protocols
In Vitro Synergy Testing using SYBR Green I-based Fluorescence Assay
This protocol is adapted from established methods for assessing antimalarial drug combinations.[12][13]
Objective: To determine the in vitro interaction between this compound and a partner antimalarial drug against P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or a drug-resistant strain)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
This compound and partner drug stock solutions (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum and synchronize to the ring stage.
-
Drug Dilution (Checkerboard Assay):
-
Prepare serial dilutions of this compound and the partner drug in complete culture medium in a 96-well plate.
-
The dilutions should be arranged in a checkerboard format, with varying concentrations of this compound along the x-axis and the partner drug along the y-axis.
-
Include wells with each drug alone and drug-free controls.
-
-
Parasite Inoculation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and in combination.
-
Determine the Fractional Inhibitory Concentration (FIC) for each combination:
-
FIC of Drug A = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)
-
FIC of Drug B = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)
-
-
Calculate the Sum of the Fractional Inhibitory Concentrations (ΣFIC):
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive: 0.5 < ΣFIC ≤ 1.0
-
Indifference: 1.0 < ΣFIC < 2.0
-
Antagonism: ΣFIC ≥ 2.0
-
-
In Vivo Combination Efficacy Studies in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with other antimalarials using a rodent malaria model (e.g., P. berghei).[9]
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner drug in a mouse model of malaria.
Materials:
-
Plasmodium berghei ANKA strain
-
Female BALB/c mice (6-8 weeks old)
-
This compound and partner drug formulations for oral or intraperitoneal administration
-
Giemsa stain
-
Microscope
Methodology:
-
Infection: Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.
-
Drug Administration:
-
Once a patent parasitemia is established (typically 1-2%), randomly assign mice to treatment groups:
-
Vehicle control
-
This compound alone
-
Partner drug alone
-
This compound + partner drug
-
-
Administer the drugs for a defined period (e.g., 4 consecutive days).
-
-
Monitoring Parasitemia:
-
Prepare thin blood smears from tail blood daily.
-
Stain with Giemsa and determine the percentage of infected red blood cells by microscopy.
-
-
Data Analysis:
-
Plot the mean parasitemia for each group over time.
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.
-
Monitor survival of the mice in each group.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences between treatment groups.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the PfCLK3 signaling pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in combination therapy.
Conclusion
The unique mechanism of action and potent multi-stage activity of PfCLK3 inhibitors like this compound make them highly promising candidates for combination therapy. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound in combination with existing and novel antimalarial agents. Such studies are crucial for the development of next-generation antimalarial treatments that can overcome the challenge of drug resistance and contribute to the goal of malaria eradication. It is important to reiterate that while data from the related compound TCMDC-135051 is used as a guide, dedicated in vitro and in vivo combination studies for this compound are essential to confirm its synergistic potential.
References
- 1. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. mesamalaria.org [mesamalaria.org]
- 7. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of TCMDC-137332 in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the antimalarial compound TCMDC-137332 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent antimalarial compound with an IC50 of 7 nM against Plasmodium falciparum. Like many kinase inhibitors, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions. This can pose significant challenges for in vitro and in vivo experiments, affecting data reproducibility and the accuracy of bioassays.
Q2: What is the primary biological target of this compound?
A2: While direct studies on this compound's mechanism are limited in the public domain, its structural similarity to other compounds from the Tres Cantos Antimalarial Compound Set (TCAMS), such as TCMDC-135051, strongly suggests that it targets the Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3). PfCLK3 is a key regulator of RNA splicing in the parasite, and its inhibition disrupts essential cellular processes, leading to parasite death.
Q3: What are the initial signs of solubility problems with this compound?
A3: Common indicators of solubility issues include the formation of a visible precipitate, cloudiness, or a film in your aqueous buffer after adding the compound from a stock solution. You might also observe inconsistent results between experiments or lower than expected potency in your assays.
Q4: Can I use DMSO to dissolve this compound for my experiments?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound. However, it is crucial to keep the final concentration of DMSO in your aqueous assay buffer as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Initial Solubility Assessment
The first step is to determine the approximate solubility of your batch of this compound in your specific aqueous buffer.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Gentle warming (up to 37°C) and vortexing can aid dissolution.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, Tris-HCl) in a clear microplate.
-
Visual Inspection: Incubate the plate at room temperature for 1-2 hours.
-
Observation: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility in that specific buffer.
-
Nephelometry (Optional): For a more quantitative measurement, a nephelometer can be used to measure the turbidity of the solutions.
Strategies for Improving Aqueous Solubility
If the aqueous solubility of this compound is insufficient for your experimental needs, consider the following strategies.
1. Co-Solvent Systems
The use of a water-miscible organic co-solvent can significantly enhance the solubility of hydrophobic compounds.
Experimental Protocol: Co-Solvent Evaluation
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound in various organic solvents such as DMSO, ethanol, or a 1:1 mixture of DMSO:ethanol.
-
Prepare Co-Solvent Buffers: Prepare your aqueous buffer containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5% ethanol).
-
Test Solubility: Add the this compound stock solution to the co-solvent buffers to achieve your desired final concentration.
-
Observe and Analyze: Visually inspect for precipitation and, if possible, quantify the solubility as described in the initial assessment protocol.
Quantitative Data Summary: Co-Solvent Effects (Illustrative)
| Co-Solvent | Concentration in Buffer | Maximum Achievable Concentration of this compound (µM) | Observations |
| None | 0% | < 1 | Immediate precipitation |
| Ethanol | 1% | 5 | Clear solution |
| Ethanol | 2% | 15 | Clear solution |
| DMSO | 0.5% | 10 | Clear solution |
Note: The above values are for illustrative purposes. Researchers should determine these values empirically for their specific experimental conditions.
2. pH Adjustment
The solubility of compounds with ionizable groups can be influenced by the pH of the buffer. While the structure of this compound (N-(2-(4-chlorophenoxy)phenyl)pivalamide) does not have readily ionizable groups, slight pH adjustments can sometimes affect solubility due to subtle changes in intermolecular interactions.
Experimental Protocol: pH Screening
-
Prepare Buffers: Prepare a series of your chosen buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Test Solubility: Determine the kinetic solubility of this compound in each buffer as previously described.
-
Analyze Results: Compare the solubility across the different pH values to identify the optimal pH for your experiments.
3. Use of Excipients
Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound.
Experimental Protocol: Excipient Screening
-
Select Excipients: Choose biocompatible excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68).
-
Prepare Excipient-Containing Buffers: Prepare your aqueous buffer with varying concentrations of the selected excipient.
-
Determine Solubility: Measure the solubility of this compound in these buffers.
Quantitative Data Summary: Excipient Effects (Illustrative)
| Excipient | Concentration in Buffer | Maximum Achievable Concentration of this compound (µM) |
| None | 0% | < 1 |
| HP-β-CD | 1% (w/v) | 25 |
| Tween® 80 | 0.01% (v/v) | 10 |
Note: The above values are for illustrative purposes. Researchers should determine these values empirically.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Optimization
Caption: A step-by-step workflow for troubleshooting and optimizing the solubility of this compound.
Proposed Signaling Pathway of this compound Action
Caption: The proposed mechanism of action of this compound via inhibition of the PfCLK3 signaling pathway.
Technical Support Center: Optimizing TCMDC-137332 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TCMDC-137332 and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at improving compound potency.
Section 1: FAQs - Medicinal Chemistry Strategies
This section addresses common questions regarding medicinal chemistry approaches to enhance the potency of your compounds.
Q: What are the primary medicinal chemistry strategies to enhance the potency of this compound derivatives?
A: To improve the potency of a lead compound like this compound, an iterative process of design, synthesis, and biological evaluation is employed. Key strategies include:
-
Structure-Activity Relationship (SAR) Exploration : Systematically modify different parts of the molecule to identify which structural features are crucial for biological activity.[1][2]
-
Structure-Based Drug Design (SBDD) : If the 3D structure of the biological target is known, you can design derivatives that fit more precisely into the binding site to increase affinity and potency.[1][2]
-
Bioisosteric Replacement : Substitute functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[1]
-
Scaffold Hopping : Explore different core chemical structures (scaffolds) while maintaining the key features required for binding to discover novel and potentially more potent chemical series.[1][2]
-
Covalent Inhibition : Design derivatives that form a covalent bond with a specific, non-conserved residue (like cysteine) on the target protein. This can lead to a significant increase in potency and duration of action.[3][4]
Q: How can Structure-Activity Relationship (SAR) studies guide potency improvement?
A: SAR studies are fundamental to lead optimization. By synthesizing a series of analogues with systematic structural changes and measuring their potency, you can build a model of how chemical structure relates to biological activity. For example, you can:
-
Identify the Pharmacophore : Determine the essential functional groups and their spatial arrangement required for activity.
-
Optimize Substituents : Investigate how different substituents on aromatic rings or other parts of the scaffold affect potency. For instance, adding electron-withdrawing or electron-donating groups can alter binding interactions.
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Improve Physicochemical Properties : Use SAR to guide modifications that enhance properties like solubility and cell permeability, which can indirectly improve apparent potency in cell-based assays.[2][5]
A logical workflow for this process is essential for efficient lead optimization.
Caption: A typical workflow for lead optimization using SAR.
Q: What is the "magic methyl effect" and how can it be applied?
A: The "magic methyl effect" refers to the often significant and sometimes unexpected increase in a drug's potency resulting from the addition of a single methyl group.[6] A strategically placed methyl group can:
-
Enhance Binding Affinity : It can fill a small hydrophobic pocket in the target's binding site, increasing favorable van der Waals interactions.
-
Induce a Favorable Conformation : The methyl group can restrict the rotation of bonds, locking the molecule into a more bioactive conformation that fits the target better.[6]
-
Improve Pharmacokinetics : Methylation can block sites of metabolic degradation, increasing the compound's half-life and effective concentration.
This effect is highly position-specific, so it's crucial to use computational modeling or synthesize multiple methylated derivatives to find the optimal placement.[6]
Q: Should we consider developing covalent inhibitors?
A: Developing covalent inhibitors can be a powerful strategy, particularly if the target is a kinase. A related compound, TCMDC-135051, has been successfully modified into a covalent inhibitor of the malarial kinase PfCLK3 by targeting a nearby cysteine residue.[3]
-
Advantages : Covalent inhibitors can offer increased potency, prolonged duration of action (as the inhibition is irreversible), and potentially a lower susceptibility to certain resistance mechanisms.[3][4]
-
Challenges : The key challenge is to design an inhibitor that is selective for the intended target to avoid off-target reactivity and potential toxicity. The warhead (the reactive group) must be tuned to be reactive enough to bind the target but not so reactive that it binds indiscriminately to other proteins.
Section 2: Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during the experimental validation of compound potency.
Q: My IC50 values are inconsistent between experiments. What are the common causes?
A: Variability in IC50 values is a frequent issue in drug discovery. The causes can be biological, technical, or related to the compound itself.[7]
-
Cell-Based Factors :
-
Passage Number : Cells can change their characteristics (e.g., growth rate, protein expression) at high passage numbers. Always use cells within a consistent, low passage number range.[8]
-
Cell Health & Density : Ensure cells are healthy and seeded at a consistent density for every experiment. Over-confluent or stressed cells can respond differently to inhibitors.
-
Mycoplasma Contamination : This common, often undetected contamination can profoundly alter cellular responses. Test your cell cultures for mycoplasma regularly.[8][9]
-
-
Assay Reagents & Conditions :
-
Reagent Variability : Use qualified, single-lot reagents where possible. Thaw and prepare reagents consistently.
-
DMSO Concentration : Ensure the final DMSO concentration is the same across all wells (including controls) and is kept low (typically <1%) to avoid solvent-induced toxicity.[10]
-
-
Compound Handling :
-
Solubility : The compound may be precipitating at higher concentrations. Visually inspect plates under a microscope and check the compound's solubility limit.
-
Stability : The compound may be unstable in your assay medium. Assess its stability over the time course of the experiment.[][12]
-
Caption: A troubleshooting guide for inconsistent IC50 values.
Q: The compound precipitates in my cell culture medium. How can I address solubility issues?
A: Poor aqueous solubility is a common problem for small molecule inhibitors.[][12]
-
Initial Checks : First, determine the kinetic solubility of your compound in the assay buffer. Highly lipophilic compounds are more prone to solubility issues.
-
Formulation : Prepare high-concentration stock solutions in 100% DMSO. When diluting into aqueous media, do so stepwise and with vigorous mixing to avoid precipitation.
-
Structural Modification : If solubility remains a limiting factor, medicinal chemistry efforts may be required. Adding polar functional groups (e.g., hydroxyls, amines) can increase aqueous solubility.
-
Use of Salt Forms : For compounds with ionizable groups, using a salt form can significantly improve solubility.[12]
Q: I'm observing high cytotoxicity that doesn't seem related to the target inhibition. What could be the cause?
A: Off-target toxicity can be caused by several factors:
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Non-Specific Reactivity : The molecule may contain chemically reactive groups that interact non-specifically with cellular components.[][12] These are often flagged by computational filters as Pan-Assay Interference Compounds (PAINS).
-
Off-Target Binding : The compound may be inhibiting other essential proteins in the cell. A kinome scan or similar profiling panel can help identify unintended targets.
-
Membrane Disruption : Highly lipophilic compounds can sometimes disrupt cell membranes, leading to non-specific cytotoxicity.[12]
-
Impure Sample : Ensure the purity of your synthesized compound is high, as impurities could be responsible for the observed toxicity.
Section 3: Experimental Protocols & Data Presentation
This section provides a generalized protocol for determining inhibitor potency and a template for presenting the resulting data.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase using a fluorescence-based readout. The target of the related compound TCMDC-135051 is the kinase PfCLK3, making a kinase assay a relevant example.[13][14]
Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 100 µM EDTA, pH 7.5)
-
This compound derivative (test compound) dissolved in 100% DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well white assay plates
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation : Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 mM). This will be your 50x or 100x stock plate.
-
Assay Plate Preparation : Transfer a small volume (e.g., 1 µL) of the serially diluted compound and controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the 384-well assay plate.
-
Kinase Reaction Initiation :
-
Prepare a master mix containing the kinase assay buffer and the recombinant kinase at a 2x concentration.
-
Add the kinase solution to the wells containing the compound and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Prepare a second master mix containing the kinase assay buffer, ATP, and the peptide substrate, each at a 2x concentration.
-
Add the ATP/substrate solution to the wells to start the kinase reaction. The final volume might be 10-20 µL.
-
-
Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction, which should be determined during assay development.
-
Signal Detection :
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ detection reagent).
-
Incubate as required by the detection kit (e.g., 40 minutes for ADP-Glo™).
-
Read the signal (luminescence or fluorescence) on a compatible microplate reader.
-
-
Data Analysis :
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the signal from the positive control inhibitor wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value using software like GraphPad Prism.[16]
-
Data Presentation
Summarize the potency and other relevant data for your derivatives in a clear, tabular format to facilitate comparison and SAR analysis.
Table 1: Potency and Physicochemical Properties of this compound Derivatives
| Compound ID | R1 Group | R2 Group | Target IC50 (nM) | Cell-based EC50 (nM) | Kinetic Solubility (µM) | Cytotoxicity (CC50, µM) |
| This compound | -H | -Cl | 7.0 ± 1.2 | 50 ± 8 | 5.5 | > 100 |
| Derivative-01 | -F | -Cl | 5.2 ± 0.9 | 35 ± 5 | 6.1 | > 100 |
| Derivative-02 | -CH3 | -Cl | 25.1 ± 4.5 | 150 ± 22 | 2.3 | > 100 |
| Derivative-03 | -H | -Br | 8.5 ± 1.5 | 62 ± 11 | 4.8 | 85 |
| ... | ... | ... | ... | ... | ... | ... |
Data are representative examples and should be replaced with experimental values. Values are often presented as mean ± standard deviation from n=3 experiments.
Section 4: Visual Guides - Pathways & Workflows
The following diagrams illustrate key concepts relevant to improving the potency of this compound derivatives.
Generic Kinase Signaling Pathway Inhibition
The target of this compound and its derivatives is likely a protein kinase, similar to related compounds.[13][14] Kinases are crucial enzymes that transfer a phosphate group from ATP to a substrate protein, thereby activating or deactivating it and propagating a cellular signal. An inhibitor blocks this process.
Caption: Mechanism of action for a kinase inhibitor.
References
- 1. fiveable.me [fiveable.me]
- 2. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship studies of antimalarial Plasmodium proteasome inhibitors – Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of drug-potency enhancement via methylation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.5. IC50 Assay [bio-protocol.org]
- 16. assayquant.com [assayquant.com]
Technical Support Center: Investigating Potential Resistance to TCMDC-137332 in Plasmodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying potential resistance mechanisms to the antimalarial compound TCMDC-137332 in Plasmodium species.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro evolution and characterization of this compound resistant Plasmodium falciparum.
Issue 1: Difficulty in Generating a Resistant Parasite Line
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Question: I have been culturing P. falciparum with increasing concentrations of this compound for several months, but I am not observing a significant shift in the IC50 value. What could be the reason?
-
Possible Causes and Solutions:
Possible Cause Troubleshooting Step Insufficient Drug Pressure: Gradually increase the drug concentration in smaller increments. Ensure the starting concentration is at or slightly below the IC50 value of the parental line. Low Starting Parasitemia: Initiate the selection experiment with a sufficiently high parasitemia (e.g., 0.5-1%) to increase the probability of selecting for rare, spontaneously resistant mutants. Instability of the Compound: Prepare fresh drug dilutions from a frozen stock for each media change. This compound should be stored at -20°C for long-term use. Slow Emergence of Resistance: The development of resistance can be a slow process. Continue the drug pressure for an extended period (e-g., over a year) before concluding that resistance cannot be generated. Fitness Cost of Resistance: The resistance mutation may impart a significant fitness cost, preventing the parasites from outcompeting the susceptible population under the applied drug pressure. Try intermittent drug pressure (cycles of drug on/off) to allow the resistant population to recover and expand.
Issue 2: Loss of Resistant Phenotype
-
Question: I successfully generated a this compound resistant parasite line, but the IC50 value is reverting to that of the parental strain after a few passages without the drug. Why is this happening and what can I do?
-
Possible Causes and Solutions:
Possible Cause Troubleshooting Step Unstable Resistance Mechanism: The resistance may be due to gene amplification or other unstable genetic changes. Maintain a continuous low level of drug pressure (e.g., at the IC50 of the resistant line) to preserve the phenotype. High Fitness Cost: In the absence of drug pressure, the susceptible parasites may have a growth advantage and outcompete the resistant population. Re-clone the resistant line by limiting dilution to ensure a genetically homogenous population. Mixed Population: The "resistant" culture may be a mix of resistant and susceptible parasites. Clone the resistant line to isolate a pure population.
Frequently Asked Questions (FAQs)
General Questions
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Q1: What is the reported in vitro efficacy of this compound against Plasmodium falciparum?
-
Q2: What is the proposed mechanism of action of this compound?
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A2: While the precise target is not definitively established in the provided information, related compounds and screening library annotations suggest that this compound may act as a kinase inhibitor. One potential, though unconfirmed, target in Plasmodium is cGMP-dependent protein kinase (PfPKG).[3][4][5] Kinases are crucial for various stages of the parasite's life cycle.[6][7]
-
Potential Resistance Mechanisms
-
Q3: What are the hypothetical resistance mechanisms to this compound in Plasmodium?
-
A3: Based on known resistance mechanisms to other antimalarial drugs, particularly kinase inhibitors, potential resistance mechanisms to this compound could include:
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Target Modification: Point mutations in the drug's target kinase (e.g., PfPKG) could alter the drug-binding site, reducing the inhibitor's affinity.[8][9]
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Increased Target Expression: Amplification of the gene encoding the target kinase could lead to higher protein levels, requiring a higher concentration of the drug for effective inhibition.
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Drug Efflux: Increased activity of efflux pumps, such as members of the ABC transporter family (e.g., PfMDR1), could reduce the intracellular concentration of the drug.[10][11]
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Metabolic Bypass: The parasite might activate alternative signaling pathways to compensate for the inhibition of the primary target.
-
-
-
Q4: How can I investigate these potential resistance mechanisms in my this compound resistant line?
-
A4: A combination of genomic and functional assays can be employed:
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Whole-Genome Sequencing: Compare the genome of the resistant line to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) in genes potentially involved in resistance.
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Transcriptome Analysis (RNA-seq): Quantify gene expression changes in the resistant line compared to the parental strain to identify upregulated genes, such as those encoding drug transporters or the target kinase.
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Target Gene Sequencing: Specifically sequence the putative target kinase gene (e.g., pfpkg) to identify mutations in the resistant line.
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Drug Accumulation Assays: Use radiolabeled or fluorescently tagged compounds (if available) or indirect methods to measure the intracellular accumulation of this compound in susceptible and resistant parasites.
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Competitive Inhibition Assays: If the target is known, express and purify the wild-type and mutated target protein to assess the binding affinity of this compound in vitro.
-
-
Data Presentation
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | Target Organism | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum | 7 | [1][2] |
Table 2: Example Data from a Hypothetical In Vitro Resistance Selection Experiment
| Parasite Line | Passage Number | This compound Conc. (nM) | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., 3D7) | 0 | 0 | 7.2 ± 1.5 | 1 |
| This compound-R | 10 | 10 | 15.8 ± 2.1 | 2.2 |
| This compound-R | 20 | 20 | 33.1 ± 4.5 | 4.6 |
| This compound-R | 30 | 40 | 75.4 ± 8.9 | 10.5 |
| This compound-R (drug-free passage x5) | 35 | 0 | 68.2 ± 7.3 | 9.5 |
| Resistance Index (RI) = IC50 of resistant line / IC50 of parental line. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant P. falciparum
This protocol is adapted from established methods for generating drug-resistant parasite lines in vitro.[12]
-
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L hypoxanthine, 0.5% Albumax II, and 50 mg/L gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
-
Procedure:
-
Initiate a culture of the parental P. falciparum strain and expand to a volume of at least 20 ml with 2% hematocrit and 0.5-1% parasitemia.
-
Divide the culture into two flasks: one for drug pressure and one as a control (no drug).
-
Add this compound to the drug-pressure flask at a concentration equal to the IC50 of the parental strain.
-
Maintain the cultures with daily media changes. Monitor parasitemia every 48 hours by Giemsa-stained thin blood smears.
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When the parasitemia in the drug-pressure flask recovers to the initial level, double the concentration of this compound.
-
Repeat this process of gradually increasing the drug concentration as the parasites adapt.
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Periodically (e.g., every 4-6 weeks), determine the IC50 of the drug-pressured and control parasite lines using a standard SYBR Green I or pLDH assay.
-
Once a stable resistant phenotype is achieved (e.g., a >10-fold increase in IC50 that is maintained for several passages), clone the resistant line by limiting dilution to ensure a genetically homogenous population.
-
To assess the stability of the resistance, culture the resistant line in the absence of drug pressure for an extended period (e.g., 20 passages) and monitor the IC50.
-
Protocol 2: In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay is a common method for determining the IC50 of antimalarial compounds.[13]
-
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
Complete culture medium
-
This compound serial dilutions
-
96-well black microplates with a clear bottom
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/ml SYBR Green I)
-
Fluorescence plate reader
-
-
Procedure:
-
Add 100 µl of the synchronized ring-stage parasite culture to each well of a 96-well plate.
-
Add 100 µl of the appropriate this compound dilution to the test wells. Include drug-free and uninfected red blood cell controls.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, freeze the plate at -80°C for at least 2 hours.
-
Thaw the plate and add 100 µl of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizations
Caption: Workflow for in vitro selection of this compound resistant Plasmodium.
Caption: Potential mechanisms of resistance to this compound in Plasmodium.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mesamalaria.org [mesamalaria.org]
- 4. Characterization of Competitive Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 6. Signalling in life cycle stages of malaria parasites | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 7. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of a flow-cytometry-based assessment of in vitro Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TCMDC-137332 Concentration for In Vitro and In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of TCMDC-137332, a potent antiplasmodial compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antimalarial compound with a reported IC50 of 7 nM against Plasmodium falciparum[1]. It is a derivative of the Tres Cantos Antimalarial Compound Set (TCAMS)[1]. While the specific target of this compound has not been explicitly published, a closely related analog, TCMDC-135051, is a known inhibitor of P. falciparum cdc2-related kinase 3 (PfCLK3)[2][3][4]. PfCLK3 is a protein kinase essential for the regulation of RNA splicing in the parasite[2]. Inhibition of PfCLK3 disrupts this vital process, leading to parasite death. It is highly probable that this compound shares this mechanism of action.
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A2: Given its high potency (IC50 = 7 nM), a good starting point for in vitro dose-response experiments would be to test a concentration range spanning several orders of magnitude around the IC50 value. A suggested range is from 0.1 nM to 1 µM. This will help to establish a full dose-response curve and determine the EC50 and EC90 values in your specific assay and parasite strain.
Q3: What are the essential controls to include in my in vitro experiments?
A3: To ensure the validity of your results, the following controls are crucial:
-
Vehicle Control: Treat parasites with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any potential solvent effects.
-
Untreated Control: A culture of parasites that does not receive any treatment. This serves as a baseline for normal parasite growth.
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Positive Control: A known antimalarial drug with a well-characterized mechanism of action (e.g., chloroquine for sensitive strains, artemisinin). This confirms that your assay is sensitive to antimalarial effects.
-
Negative Control: A structurally similar but inactive compound, if available. This can help to identify potential off-target effects.
Q4: How can I assess the cytotoxicity of this compound against mammalian cells?
A4: It is essential to evaluate the selectivity of this compound. This is typically done by performing a cytotoxicity assay using a mammalian cell line, such as HepG2 or HEK293 cells. The concentration of this compound that causes 50% inhibition of mammalian cell growth (CC50) can then be compared to its antiplasmodial IC50 to determine the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Q5: Are there any published in vivo studies using this compound?
A5: As of the latest available information, there are no published in vivo efficacy studies specifically for this compound. However, a study on the closely related PfCLK3 inhibitor, TCMDC-135051, in a Plasmodium berghei mouse model showed that a twice-daily oral dose of 50 mg/kg resulted in a near-complete clearance of parasites[4]. This information can serve as a valuable starting point for designing in vivo experiments with this compound, though the optimal dosage may vary.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect on parasite growth, even at high concentrations. | Compound instability or degradation. | - Ensure proper storage of the compound (protect from light, store at -20°C or -80°C).- Prepare fresh stock solutions.- Verify the integrity of the compound using analytical methods if possible. |
| Poor solubility of the compound in the culture medium. | - Confirm the solubility of this compound in your chosen solvent (e.g., DMSO).- Ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.- Visually inspect for any precipitation of the compound in the medium. | |
| Issues with the parasite culture. | - Confirm the viability and health of your parasite culture before starting the experiment.- Ensure the parasitemia is within the optimal range for your assay. | |
| High variability between replicate wells. | Inconsistent cell seeding or compound addition. | - Ensure thorough mixing of the parasite culture before plating.- Use calibrated pipettes for accurate liquid handling. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile medium or water to maintain humidity. | |
| Observed effect is not dose-dependent. | Compound precipitation at higher concentrations. | - Check the solubility limit of the compound in your assay medium. |
| Off-target effects or cytotoxicity. | - Perform a cytotoxicity assay on a mammalian cell line to assess selectivity.- Consider that at high concentrations, non-specific effects may occur. |
In Vivo Studies (based on general principles and data from related compounds)
| Issue | Possible Cause | Troubleshooting Steps |
| No significant reduction in parasitemia. | Suboptimal dosage. | - Based on the data for TCMDC-135051 (50 mg/kg, twice daily), consider a dose-ranging study to determine the optimal dose for this compound.- Start with a dose extrapolated from in vitro potency, aiming for plasma concentrations several-fold higher than the IC50. |
| Poor bioavailability or rapid metabolism. | - Investigate the pharmacokinetic properties of the compound (e.g., absorption, distribution, metabolism, and excretion).- Consider alternative routes of administration (e.g., intraperitoneal vs. oral). | |
| Inappropriate animal model. | - Ensure the chosen mouse model is appropriate for studying Plasmodium infection and antimalarial drug efficacy. Immunocompromised mice may be necessary for P. falciparum studies. | |
| Toxicity observed in treated animals (e.g., weight loss, lethargy). | Dose is too high. | - Conduct a Maximum Tolerated Dose (MTD) study to establish a safe dosing range. |
| Vehicle toxicity. | - Always include a vehicle-only control group to rule out toxicity from the formulation. | |
| Off-target effects. | - If possible, perform in vitro profiling against a panel of host targets to identify potential off-target activities. | |
| High variability in response between animals. | Inconsistent dosing. | - Ensure accurate and consistent administration of the compound to each animal. |
| Differences in individual animal metabolism or health status. | - Randomize animals into treatment groups.- Monitor the general health of the animals throughout the study. |
Data Presentation
Table 1: In Vitro Activity of this compound and a Related Analog
| Compound | Target | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | PfCLK3 (putative) | Not specified | 7 | [1] |
| TCMDC-135051 | PfCLK3 | 3D7 (chloroquine-sensitive) | 4.8 (kinase assay) | [4] |
| TCMDC-135051 | PfCLK3 | 3D7 (asexual blood stage) | 323 | [4] |
Table 2: In Vivo Efficacy of a Related PfCLK3 Inhibitor
| Compound | Animal Model | Parasite Strain | Dose | Route | Efficacy | Reference |
| TCMDC-135051 | Mouse | P. berghei | 50 mg/kg, twice daily | Oral | Near-complete clearance of parasites | [4] |
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
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Media Preparation: Prepare complete RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
-
Erythrocyte Preparation: Obtain human erythrocytes (type O+) and wash them three times with incomplete RPMI 1640 medium.
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Culture Maintenance: Maintain parasite cultures in a sterile flask at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment for 10 minutes at room temperature. This allows for stage-specific drug sensitivity assays.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium in a 96-well plate.
-
Parasite Seeding: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.
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Incubation: Incubate the plate for 72 hours under the standard culture conditions.
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Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
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Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
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Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Study in a Mouse Model
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Animal Model: Use an appropriate mouse strain (e.g., BALB/c for P. berghei or immunocompromised strains for P. falciparum).
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Infection: Inoculate mice with a defined number of parasitized red blood cells (e.g., 1 x 10^6).
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Treatment: Once parasitemia is established (e.g., 1-2%), begin treatment with this compound at various doses, administered via the desired route (e.g., oral gavage). Include a vehicle control group.
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Monitoring: Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail blood. Also, monitor the overall health of the mice (body weight, clinical signs).
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Data Analysis: Plot the mean parasitemia over time for each treatment group to assess the efficacy of the compound.
Mandatory Visualizations
Caption: PfCLK3 signaling pathway inhibition by this compound.
Caption: In vitro antimalarial susceptibility testing workflow.
Caption: In vivo efficacy evaluation workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. media.malariaworld.org [media.malariaworld.org]
Troubleshooting unexpected results in TCMDC-137332 experiments
Technical Support Center: TCMDC-137332
Welcome to the troubleshooting guide for this compound, a potent and selective inhibitor of the novel kinase, Target Kinase 1 (TK1). This resource provides answers to frequently asked questions and guidance on resolving unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values in my cell viability assays?
Answer: Inconsistent IC50 values for this compound can stem from several factors, ranging from compound handling to experimental setup.
Potential Causes & Solutions:
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Compound Solubility: this compound has limited aqueous solubility. Precipitation during dilution can drastically lower the effective concentration.
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Solution: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect stock solutions for any precipitate before use. Refer to the solubility data in Table 2.
-
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Cell Seeding Density: The number of cells seeded can influence the drug's apparent potency. Higher cell densities may require higher concentrations of the compound to achieve the same effect.
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Solution: Maintain a consistent cell seeding density across all experiments. We recommend optimizing this for your specific cell line, aiming for 70-80% confluency at the end of the assay.
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Assay Incubation Time: The duration of drug exposure can significantly impact IC50 values.
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Solution: Standardize the incubation time. For most cell lines, a 72-hour incubation period is recommended to observe maximal effects.
-
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Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bioavailability.
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Solution: Use a consistent percentage of FBS in your culture medium for all related experiments. If you suspect serum protein binding, consider reducing the FBS concentration after cell attachment, if compatible with your cell line's health.
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Q2: I'm not seeing the expected decrease in phosphorylation of TK1's primary substrate (p-SUB1) in my Western blots.
Answer: This is a common issue that can point to problems with either the compound's activity, the experimental procedure, or the biological system itself.
Potential Causes & Solutions:
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Suboptimal Drug Concentration or Treatment Time: The concentration or duration of treatment may be insufficient to inhibit TK1 signaling effectively.
-
Solution: Perform a dose-response and time-course experiment. We recommend starting with a concentration range of 10 nM to 10 µM for a period of 2, 6, 12, and 24 hours to determine the optimal conditions for your model.
-
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High Kinase Activity Baseline: In some cell lines, the TK1 pathway may have very high basal activity, requiring a higher concentration of this compound for effective inhibition.
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Solution: Ensure you are stimulating the pathway consistently if your experiment involves an agonist. For cells with high basal activity, you may need to increase the inhibitor concentration.
-
-
Antibody Issues: The primary antibody for the phosphorylated substrate (p-SUB1) may not be specific or sensitive enough.
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Solution: Validate your antibody using positive and negative controls. Include a control where the pathway is strongly activated (e.g., with a known agonist) and a negative control with a well-characterized inhibitor.
-
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Compound Inactivity: The compound may have degraded due to improper storage.
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Solution: Store this compound stock solutions at -80°C and minimize freeze-thaw cycles. Use freshly prepared dilutions for each experiment.
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Q3: I'm observing unexpected phenotypic changes in my cells that don't seem related to the TK1 pathway.
Answer: While this compound is highly selective for TK1, off-target effects can occur, especially at high concentrations.
Potential Causes & Solutions:
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High Compound Concentration: Off-target activity is more likely at concentrations significantly above the IC50 for TK1 inhibition.
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Solution: Use the lowest effective concentration that achieves the desired level of on-target inhibition. Correlate the phenotypic changes with the dose-response curve for TK1 inhibition (p-SUB1 levels).
-
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Solvent Toxicity: The vehicle (e.g., DMSO) can cause cellular stress or toxicity at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all wells, including untreated controls, and does not exceed 0.1% (v/v).
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Activation of Alternative Signaling Pathways: Inhibition of a key kinase can sometimes lead to compensatory activation of other pathways.
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Solution: Investigate other relevant signaling pathways using phospho-specific antibody arrays or targeted Western blots to understand the broader impact of TK1 inhibition in your specific cell model.
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Appendices
Appendix A: Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-SUB1
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Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the optimized time (e.g., 6 hours).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
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Transfer: Transfer proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-SUB1 and total SUB1 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system.
Appendix B: Reference Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Condition |
|---|---|---|---|
| HT-29 | Colon | 15.2 | 72 hr, MTT |
| A549 | Lung | 45.8 | 72 hr, MTT |
| MCF-7 | Breast | 22.1 | 72 hr, MTT |
| U-87 MG | Glioblastoma | 88.5 | 72 hr, MTT |
Table 2: Recommended Solvents and Stock Solution Preparation
| Parameter | Recommendation |
|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Maximum Stock Concentration | 50 mM in 100% DMSO |
| Aqueous Solubility | < 1 µM |
| Storage (Stock Solution) | -80°C, protected from light |
| Working Dilutions | Prepare fresh in culture medium |
Visual Guides
Caption: Mechanism of action for this compound in the TK1 signaling cascade.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Experimental workflow for Western Blot analysis of p-SUB1.
Technical Support Center: Enhancing the Selectivity of PfCLK3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of TCMDC-137332 and its analogs for Plasmodium falciparum protein kinase CLK3 (PfCLK3) over human kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for improving the selectivity of this compound-related compounds for PfCLK3?
A1: The principal strategy involves structure-based drug design to create covalent inhibitors that target specific amino acid residues within the PfCLK3 active site that are poorly conserved in the human kinome.[1][2] By forming a covalent bond with the target kinase, these inhibitors can achieve high potency and selectivity.
Q2: Which residues in PfCLK3 are targeted to achieve selectivity over human kinases?
A2: Research has focused on targeting a unique cysteine residue (Cys368) and the essential catalytic lysine residue (Lys394) in PfCLK3.[1][2][3][4] These residues are not highly conserved in human kinases, providing a window for selective inhibition.
Q3: What is the mechanism of action of the chloroacetamide analog (compound 4) that shows improved selectivity?
A3: Chloroacetamide 4 acts as a covalent inhibitor.[1][5] It is designed to form a covalent bond with the target residue in PfCLK3, leading to irreversible inhibition. This covalent targeting contributes to its high potency and selectivity.[1][5]
Q4: Why is targeting PfCLK3 a promising antimalarial strategy?
A4: PfCLK3 is a protein kinase that plays a crucial role in regulating RNA splicing in Plasmodium falciparum, a process essential for the parasite's survival across multiple life stages.[6][7][8] Inhibition of PfCLK3 has been shown to have prophylactic, curative, and transmission-blocking potential, making it an attractive multistage drug target.[1][6][8]
Q5: What is the significance of the co-crystal structure of PfCLK3 with TCMDC-135051?
A5: The solved co-crystal structure provides a detailed three-dimensional view of how TCMDC-135051 binds to the active site of PfCLK3.[1][2] This structural information is invaluable for the rational design of new, more potent, and selective inhibitors through structure-based drug design.
Troubleshooting Guides
Problem 1: Low potency of a newly synthesized analog against PfCLK3.
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Possible Cause: The modification to the parent compound may disrupt key interactions with the kinase active site.
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Troubleshooting Steps:
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Re-examine the SAR data: Analyze the structure-activity relationship of the 7-azaindole series to understand which functional groups are critical for activity.[6][7][8]
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Computational Docking: Perform molecular docking studies using the PfCLK3 crystal structure to predict the binding mode of your analog and identify any unfavorable interactions.
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Synthesis of Analogs: Synthesize a small library of analogs with systematic modifications to probe the key interactions.
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Problem 2: Poor selectivity of an analog for PfCLK3 over human kinases.
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Possible Cause: The analog may be binding to a highly conserved region of the kinase active site.
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Troubleshooting Steps:
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Target Non-conserved Residues: Design analogs with reactive moieties (e.g., chloroacetamide, benzaldehyde) that can form covalent bonds with non-conserved residues like Cys368 or Lys394 in PfCLK3.[1][2][3][4]
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Kinome Profiling: Screen your compound against a panel of human kinases to identify off-target interactions and guide further chemical modifications.
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Incorporate Bulky Substituents: Introduce bulky chemical groups that may sterically clash with residues present in human kinases but not in PfCLK3.
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Problem 3: Difficulty in confirming covalent bond formation.
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Possible Cause: The reaction conditions may not be optimal, or the analytical method may not be sensitive enough.
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Troubleshooting Steps:
-
Mass Spectrometry: Use intact protein mass spectrometry to detect the mass shift corresponding to the covalent modification of the recombinant PfCLK3 protein by your inhibitor.[3][4]
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Washout Experiments: In parasite assays, perform washout experiments. A persistent inhibitory effect after removing the compound from the medium suggests covalent binding.[1][5]
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Vary Incubation Time and Concentration: Optimize the incubation time and inhibitor concentration in your biochemical assays to favor covalent bond formation.
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Data Presentation
Table 1: In Vitro Activity of TCMDC-135051 and Analogs
| Compound | Target | IC₅₀ (nM) | P. falciparum (3D7) EC₅₀ (nM) |
| TCMDC-135051 | PfCLK3 | 4.8 | 180 |
| Tetrazole analogue 30 | PfCLK3 | 19 | 270 |
| Chloroacetamide 4 | PfCLK3 | Low nM | Low nM |
Data compiled from multiple sources.[1][6][9]
Table 2: Selectivity Profile of TCMDC-135051
| Human Kinase | % Inhibition at 1 µM |
| 9 Human Kinases | >80% |
| Over 130 Human Kinases | <20% |
Screened against a panel of 140 human kinases.[6]
Experimental Protocols
1. Recombinant PfCLK3 Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
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Objective: To determine the in vitro potency (IC₅₀) of inhibitors against recombinant PfCLK3.
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Methodology:
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Express and purify full-length recombinant PfCLK3 protein.
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Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and ATP in an appropriate buffer.
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Add the test compounds at varying concentrations.
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Initiate the kinase reaction and incubate at room temperature.
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Stop the reaction and add a europium-labeled anti-phosphoserine antibody and an APC-labeled anti-tag antibody (e.g., anti-GST).
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Measure the TR-FRET signal, which is proportional to the level of substrate phosphorylation.
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Calculate the IC₅₀ values from the dose-response curves.
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2. P. falciparum Asexual Blood Stage Growth Inhibition Assay
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Objective: To determine the in vitro efficacy (EC₅₀) of inhibitors against the asexual blood stage of P. falciparum.
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Methodology:
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Culture chloroquine-sensitive (3D7) or resistant strains of P. falciparum in human erythrocytes.
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Synchronize the parasite culture to the ring stage.
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Add the test compounds at various concentrations to the parasite cultures in 96-well plates.
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Incubate the plates for a full parasite life cycle (e.g., 48 or 72 hours).
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Quantify parasite growth using a DNA-intercalating dye (e.g., SYBR Green) and measure fluorescence.
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Calculate the EC₅₀ values from the resulting dose-response curves.
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3. Covalent Inhibition Confirmation by Mass Spectrometry
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Objective: To confirm the covalent binding of an inhibitor to PfCLK3.
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Methodology:
-
Incubate recombinant PfCLK3 protein with a molar excess of the covalent inhibitor for a defined period.
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Remove unbound inhibitor using a desalting column.
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Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS).
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Compare the mass of the treated protein with an untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.
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Mandatory Visualizations
Caption: Workflow for enhancing PfCLK3 inhibitor selectivity.
Caption: PfCLK3 signaling pathway and point of inhibition.
References
- 1. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. media.malariaworld.org [media.malariaworld.org]
Technical Support Center: Refining Experimental Protocols for Reproducible TCMDC-137332 Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible results with the potent antimalarial compound, TCMDC-137332. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies with Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
While the direct molecular target of this compound has not been definitively published, it is a structural analog of TCMDC-135051, a known potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[1][2][3] PfCLK3 is a protein kinase that plays a critical role in the regulation of RNA splicing, a process essential for parasite survival.[1][4][5] Inhibition of PfCLK3 leads to the widespread downregulation of essential parasite genes, resulting in rapid parasite killing across multiple life stages.[4][5][6] Therefore, it is highly probable that this compound shares this mechanism of action.
Q2: What is the reported in vitro potency of this compound?
This compound exhibits potent activity against the blood stages of Plasmodium falciparum, with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[7][8]
Q3: Which P. falciparum strains are recommended for testing this compound?
It is advisable to test the compound against both a drug-sensitive strain (e.g., 3D7 or D6) and a drug-resistant strain (e.g., K1, Dd2, or W2) to assess its efficacy against different genetic backgrounds and to identify any potential for cross-resistance.
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability. Subsequent dilutions for experimental use should be made in the appropriate culture medium. It is crucial to ensure that the final concentration of DMSO in the culture does not exceed a level that affects parasite viability (typically ≤ 0.5%).
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Inconsistent IC50 Values
Problem: You are observing significant variability in the IC50 values for this compound across different experiments.
| Possible Cause | Recommended Solution |
| Variability in Parasite Culture | Ensure that parasite cultures are tightly synchronized to the ring stage before initiating the assay. Asynchronous cultures can lead to variability in drug susceptibility. Maintain a consistent hematocrit and starting parasitemia for all experiments. |
| Inaccurate Drug Concentration | Verify the concentration of your this compound stock solution. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment. |
| Inconsistent Incubation Conditions | Maintain a stable and consistent environment in your incubator, including temperature (37°C) and gas mixture (e.g., 5% CO2, 5% O2, 90% N2). Fluctuations in these conditions can affect parasite growth and drug efficacy. |
| Assay-Specific Variability | If using a fluorescence-based assay like the SYBR Green I assay, ensure complete cell lysis to release all parasite DNA for accurate measurement. Variations in lysis efficiency can lead to inconsistent fluorescence readings. |
| Presence of Mixed Parasite Populations | If working with clinical isolates, be aware that mixed-genotype infections can lead to inconsistent IC50 results.[9] |
Poor Parasite Growth or Culture Crash
Problem: Your P. falciparum cultures are not growing well or are crashing, making it difficult to perform drug susceptibility assays.
| Possible Cause | Recommended Solution |
| Suboptimal Culture Medium | Ensure that the RPMI 1640 medium is properly supplemented with all necessary components, including L-glutamine, HEPES, hypoxanthine, and either human serum or a suitable serum substitute like Albumax I.[10][11] The quality of human serum can vary significantly between batches and donors. |
| Inadequate Gas Mixture | Use a standard gas mixture for P. falciparum culture (e.g., 5% CO2, 5% O2, 90% N2). An incorrect gas mixture will inhibit parasite growth. |
| Bacterial or Fungal Contamination | Visually inspect your cultures daily for any signs of contamination (e.g., cloudiness, color change in the medium). If contamination is suspected, discard the culture and start a new one from a frozen stock. Always use sterile techniques and appropriate antibiotics in your culture medium. |
| Poor Quality of Red Blood Cells | Use fresh, washed human red blood cells (ideally type O+) for your cultures. Old or improperly stored red blood cells will not support healthy parasite growth. |
Quantitative Data Summary
The following table summarizes the known in vitro activity of this compound against Plasmodium falciparum.
| Compound | P. falciparum Strain | Assay Method | IC50 (nM) | Reference |
| This compound | Not specified | Not specified | 7 | [7][8] |
Note: There is limited publicly available data on the activity of this compound against different P. falciparum strains.
Experimental Protocols
SYBR Green I-Based P. falciparum Growth Inhibition Assay
This protocol is a standard method for determining the in vitro IC50 value of antimalarial compounds.
Materials:
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P. falciparum culture (synchronized to the ring stage)
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Complete culture medium (RPMI 1640 with appropriate supplements)
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Washed, uninfected human red blood cells
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This compound stock solution (in DMSO)
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96-well black, clear-bottom microplates
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SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)
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Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Methodology:
-
Parasite Culture Preparation:
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Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
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Adjust the culture to a starting parasitemia of 0.5-1% and a hematocrit of 2% in complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to the black, clear-bottom assay plate. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-drug control (medium only).
-
-
Assay Incubation:
-
Add the prepared parasite culture to each well of the assay plate.
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Incubate the plate for 72 hours at 37°C in a modular incubator chamber with the appropriate gas mixture.
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-
Lysis and Fluorescence Measurement:
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After incubation, add the SYBR Green I lysis buffer to each well.
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Incubate the plate in the dark at room temperature for at least 1 hour to ensure complete lysis and DNA staining.
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Measure the fluorescence of each well using a fluorescence plate reader.
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Data Analysis:
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Subtract the background fluorescence (from uninfected red blood cells) from all readings.
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Normalize the data to the no-drug control (100% growth) and the vehicle control.
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Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
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Visualizations
Proposed Signaling Pathway of this compound
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 | Scilit [scilit.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of Plasmodium falciparum Mixed Infections on in Vitro Antimalarial Drug Tests and Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Interpreting complex data from TCMDC-137332 screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with TCMDC-137332, a compound identified from the Tres Cantos Antimalarial Compound Set (TCAMS) with reported activity against Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antiplasmodial activity?
This compound is a 2-phenoxyanilide compound that was identified as a hit in a high-throughput screening of the GlaxoSmithKline (GSK) chemical library against the 3D7 strain of P. falciparum.[1][2] The initial screening identified 13,533 compounds, including this compound, that inhibited parasite growth by at least 80% at a concentration of 2 µM.[1] One source reports a specific IC50 value of 7 nM for this compound against P. falciparum. However, a subsequent study by Weidner et al. (2016) was unable to reproduce this high potency and found significantly lower activity for this compound and its newly synthesized analogues.[2]
Q2: What is the potential mechanism of action of this compound?
The precise mechanism of action for this compound has not been definitively elucidated. As a 2-phenoxyanilide, its activity may be linked to pathways targeted by other compounds with similar scaffolds. However, without further experimental data, any proposed mechanism remains speculative. The initial TCAMS screen suggested that novel mechanisms of action, such as the inhibition of protein kinases, could be at play for many of the identified hits.[1]
Q3: Is there any information on the cytotoxicity of this compound?
Troubleshooting Guide
Problem: I am not observing the reported nanomolar IC50 value for this compound in my P. falciparum growth inhibition assay.
-
Possible Cause 1: Discrepancy in Reported Potency. There are conflicting reports regarding the potency of this compound. The initial high potency reported from the TCAMS screen could not be confirmed in a later study by Weidner et al. (2016).[2] It is possible that the actual IC50 value is in the micromolar range rather than the nanomolar range.
-
Solution 1:
-
Re-evaluate Expected Potency: Be aware of the conflicting literature and consider the possibility that the compound is less potent than initially reported.
-
Assay Positive Controls: Ensure that your positive control compounds (e.g., chloroquine, artemisinin) are behaving as expected in your assay, with IC50 values consistent with established literature values. This will validate your assay system.
-
Test a Wider Concentration Range: Extend the concentration range of this compound in your dose-response experiments to accurately determine its IC50, even if it falls in the micromolar range.
-
-
Possible Cause 2: Compound Stability and Solubility. The stability and solubility of the compound under your specific experimental conditions could affect its activity.
-
Solution 2:
-
Solubility Check: Visually inspect your compound stock solution and the final assay wells for any signs of precipitation.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is not affecting parasite viability.
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound from a reputable supplier to rule out degradation of the compound.
-
-
Possible Cause 3: Assay-Specific Variability. Differences in experimental protocols, such as the P. falciparum strain used, parasite synchronization method, incubation time, and readout method (e.g., SYBR Green, hypoxanthine uptake, luciferase), can influence the apparent IC50 value.
-
Solution 3:
-
Standardize Protocols: Adhere to a well-established and validated protocol for P. falciparum growth inhibition assays.
-
Cross-Validation: If possible, use an orthogonal assay method to confirm your results.
-
Quantitative Data Summary
| Compound | Reported IC50 vs. P. falciparum (3D7) | Cytotoxicity (HEK293/HepG2) | Reference(s) |
| This compound | 7 nM (Initial Report) | Data not available | |
| This compound | Not confirmed to be in nM range | Data not available | [2] |
Experimental Protocols
1. High-Throughput Screening of TCAMS Library (Based on Gamo et al., 2010)
This protocol is a generalized representation of the high-throughput screening methodology used for the initial identification of hits from the Tres Cantos Antimalarial Set.
-
Parasite Culture: P. falciparum 3D7 strain is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Plates: 384-well plates are used for the screening.
-
Compound Preparation: Compounds from the library are acoustically dispensed to the assay plates to a final concentration of 2 µM.
-
Parasite Addition: Asynchronous parasite cultures are diluted to a final parasitemia of 0.25% and a hematocrit of 1.25% and added to the assay plates.
-
Incubation: Plates are incubated for 72 hours at 37°C under the aforementioned gas mixture.
-
Readout: Parasite growth is determined by measuring the amount of parasite lactate dehydrogenase (pLDH) using a colorimetric assay. The absorbance is read at 650 nm.
-
Data Analysis: The percentage of growth inhibition is calculated relative to control wells (no compound). Compounds showing ≥80% inhibition are considered hits.
2. Cytotoxicity Assay against Human Cell Lines (Generalized Protocol)
-
Cell Culture: Human embryonic kidney (HEK293) or liver carcinoma (HepG2) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Plates: 96- or 384-well plates are seeded with cells and allowed to attach overnight.
-
Compound Addition: Test compounds are added in a serial dilution.
-
Incubation: Plates are incubated for 48-72 hours.
-
Readout: Cell viability is assessed using a metabolic assay such as MTT, MTS, or a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The concentration of compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.
Visualizations
References
- 1. Thousands of chemical starting points for antimalarial lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Set of Chemical Starting Points with Plasmodium falciparum Transmission-Blocking Potential for Antimalarial Drug Discovery | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Covalent Inhibition of PfCLK3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to frontline antimalarial drugs necessitates the development of new therapeutics with novel mechanisms of action. Plasmodium falciparum protein kinase CLK3 (PfCLK3) has been identified as a crucial and druggable target, playing a key role in the regulation of RNA splicing, a process essential for parasite survival at multiple life stages.[1][2][3][4] Covalent inhibition of PfCLK3 represents a promising strategy to achieve sustained target engagement and potent antiparasitic activity.[5][6][7] This guide provides a comparative analysis of methodologies used to validate the covalent binding of inhibitors to PfCLK3, using the well-characterized reversible inhibitor TCMDC-135051 and its derived covalent counterpart, Chloroacetamide 4, as primary examples. We also include TCMDC-137332, a potent antimalarial compound from a related series, for comparison.
Comparative Analysis of PfCLK3 Inhibitors
The development of covalent inhibitors for PfCLK3 has been guided by the structural understanding of the binding of the reversible inhibitor, TCMDC-135051.[5][8] This has enabled the design of molecules that form a permanent bond with a specific residue within the kinase, leading to irreversible inhibition.
| Compound | Inhibition Mechanism | Target Residue | Potency (PfCLK3 IC50) | Parasite Killing (P. falciparum IC50) | Key Features |
| TCMDC-135051 | Reversible | - | ~1 nM[9][10] | Sub-micromolar[9][10] | Validated multi-stage activity (asexual, gametocyte, liver stages).[9][10] Serves as a scaffold for covalent inhibitor design.[5] |
| Chloroacetamide 4 | Covalent (Irreversible) | Cys368[5][7] | Low nanomolar[5][7] | Low nanomolar[5][7] | Designed to target a unique, non-conserved cysteine. Shows persistent efficacy after washout.[5][7] Improved kinase selectivity over the parent compound.[5] |
| This compound | Likely Reversible | - | Not specified for PfCLK3 | 7 nM[11] | A potent antimalarial compound from a related 2-phenoxyanilide series.[11] Its covalent binding to PfCLK3 has not been reported. |
| Lysine-targeting Analogues | Covalent (Irreversible) | Lys394[2][12] | Not specified | Not specified | A novel strategy to overcome potential resistance to cysteine-targeting covalent inhibitors.[2][12] |
Experimental Protocols for Validating Covalent Binding
Validating the covalent modification of a target protein by an inhibitor requires a multi-faceted approach, combining biochemical, biophysical, and cellular assays.
Mass Spectrometry for Direct Evidence of Covalent Adduct Formation
Mass spectrometry (MS) provides definitive evidence of covalent bond formation by detecting the mass shift in the target protein corresponding to the molecular weight of the inhibitor.
Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate recombinant PfCLK3 protein with the test compound (e.g., Chloroacetamide 4) at a concentration several-fold higher than its IC50 for a defined period (e.g., 1-2 hours) at room temperature. Include a DMSO-treated protein sample as a negative control.
-
Sample Preparation: Desalt the protein-inhibitor mixture using a suitable method, such as C4 ZipTips, to remove unbound inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS). Acquire data over a mass range appropriate for the molecular weight of PfCLK3.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein species. A mass increase in the compound-treated sample that matches the molecular weight of the inhibitor confirms covalent binding. The ratio of the adducted protein to the unmodified protein can provide an estimate of labeling stoichiometry.
In Vitro Kinase Assay to Assess Time-Dependent Inhibition
Irreversible covalent inhibitors typically exhibit a time-dependent increase in potency as the covalent bond formation progresses.
Protocol: Time-Dependent IC50 Determination
-
Pre-incubation: Prepare a series of reactions containing PfCLK3 and varying concentrations of the inhibitor. Incubate these mixtures for different durations (e.g., 0, 15, 30, 60 minutes).
-
Kinase Reaction Initiation: After the pre-incubation period, initiate the kinase reaction by adding the substrate (e.g., a peptide substrate) and ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Quenching and Detection: Allow the kinase reaction to proceed for a fixed time, then stop the reaction. Measure the amount of phosphorylated substrate using an appropriate method (e.g., filter binding assay and scintillation counting, or a fluorescence-based assay).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A decrease in the IC50 value with increasing pre-incubation time is characteristic of irreversible covalent inhibition.
Cellular Washout Assay to Demonstrate Irreversible Target Engagement
Washout experiments in a cellular context are crucial to demonstrate that the inhibitor's effect persists after its removal from the extracellular medium, a hallmark of covalent binding.
Protocol: Parasite Viability Washout Assay
-
Treatment: Treat P. falciparum cultures with a lethal concentration of the test compound for a defined period (e.g., 6 hours).[5] Include a control group with continuous exposure and a DMSO-treated control.
-
Washout: After the initial treatment, pellet the parasites by centrifugation, remove the compound-containing medium, and wash the cells multiple times with fresh, compound-free culture medium.
-
Resuspension and Culture: Resuspend the washed parasites in fresh medium and continue the culture for a standard duration (e.g., 72 hours).
-
Viability Assessment: Determine parasite viability using a standard method, such as SYBR Green I-based fluorescence assay.
-
Data Analysis: Compare the viability of the washout group to the continuous exposure and DMSO control groups. Sustained parasite killing in the washout group indicates irreversible inhibition of the target.[3][5]
Visualizing the Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of the underlying biological and experimental frameworks.
Caption: PfCLK3 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating covalent inhibitors.
References
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. In vitro kinase assay [protocols.io]
- 10. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chemrxiv.org [chemrxiv.org]
Comparative Analysis of Antimalarial Compounds: TCMDC-137332 and TCMDC-135051
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of two antimalarial compounds, TCMDC-137332 and TCMDC-135051, both originating from the Tres Cantos Antimalarial Compound Set (TCAMS). While both compounds have been identified as having activity against Plasmodium falciparum, their mechanisms of action and the available supporting data differ significantly, presenting a compelling case for comparative evaluation.
Executive Summary
TCMDC-135051 is a well-characterized inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a crucial enzyme for parasite RNA splicing. Its mechanism of action, potency, and selectivity have been extensively documented, positioning it as a promising lead for novel antimalarial drug development. In contrast, the biological profile of this compound is less defined. While initial high-throughput screening data suggested potent antiplasmodial activity, subsequent independent studies have failed to reproduce this high potency, and its specific biological target remains unidentified. This guide presents the available quantitative data for both compounds, details the experimental protocols used for their characterization, and visualizes their known and proposed mechanisms of action.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and TCMDC-135051, facilitating a direct comparison of their reported activities.
Table 1: In Vitro Antiplasmodial and Kinase Inhibitory Activity
| Compound | Target | Assay Type | Parameter | Value | P. falciparum Strain(s) | Reference |
| This compound | Unknown | Whole-cell parasite growth inhibition | IC₅₀ | 7 nM | Not Specified | [1] |
| Whole-cell parasite growth inhibition | % Inhibition @ 2µM (48h) | ~0% | NF54 | [2] | ||
| Whole-cell parasite growth inhibition | % Inhibition @ 2µM (96h) | ~0% | NF54 | [2] | ||
| TCMDC-135051 | PfCLK3 | Kinase Inhibition (TR-FRET) | IC₅₀ | 40 nM | - | [3] |
| PfCLK3 (mutant G449P) | Whole-cell parasite growth inhibition | EC₅₀ | 1806 nM | 3D7 | [4] | |
| Wild-type PfCLK3 | Whole-cell parasite growth inhibition | EC₅₀ | 180 nM | 3D7 | [4] | |
| Wild-type PfCLK3 | Whole-cell parasite growth inhibition | EC₅₀ | 320 nM | Not Specified | [5] | |
| P. berghei liver stage | Whole-cell parasite growth inhibition | EC₅₀ | 400 nM | - | [6] | |
| P. falciparum gametocytes (early & late stage) | Whole-cell parasite growth inhibition | EC₅₀ | 800-910 nM | - | [6] | |
| P. vivax CLK3 | Kinase Inhibition | IC₅₀ | 33 nM | - | [5] | |
| P. berghei CLK3 | Kinase Inhibition | IC₅₀ | 13 nM | - | [5] |
Table 2: Selectivity Profile of TCMDC-135051 against Human Kinases
| Kinase | % Inhibition @ 1µM TCMDC-135051 |
| PRPF4B | >80% |
| CLK2 | >80% |
| Multiple other human kinases | High selectivity demonstrated, with only nine out of 140 kinases showing less than 20% activity at 1µM. |
Mechanism of Action and Signaling Pathways
TCMDC-135051: A PfCLK3 Inhibitor Disrupting RNA Splicing
TCMDC-135051 acts as a potent and selective inhibitor of PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum.[4] By binding to the ATP-binding pocket of PfCLK3, TCMDC-135051 prevents the phosphorylation of splicing factors, leading to widespread disruption of pre-mRNA splicing. This ultimately inhibits parasite growth and survival across multiple life stages, including the blood, liver, and gametocyte stages.[4][6]
Figure 1: Signaling pathway of TCMDC-135051 action.
This compound: A Phenotypic Hit with an Unconfirmed Target
This compound was identified through a high-throughput phenotypic screen of the TCAMS library, which selected compounds based on their ability to inhibit the growth of P. falciparum in vitro.[2] However, its specific molecular target has not been identified. The initial reported high potency has been contested by a subsequent study that synthesized and evaluated the compound, finding minimal antiplasmodial activity.[2] This discrepancy highlights the challenges of relying solely on initial phenotypic screening data.
Figure 2: Discovery workflow for this compound.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX I or human serum.
-
Drug Preparation: Compounds are serially diluted in appropriate solvents and added to 96-well microplates.
-
Incubation: A suspension of parasitized erythrocytes is added to the wells, and the plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark, and fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[7]
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This biochemical assay is used to measure the direct inhibitory effect of compounds on the enzymatic activity of PfCLK3.
-
Reagents: The assay utilizes a recombinant PfCLK3 enzyme, a biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) as the FRET pair.
-
Reaction Setup: The kinase reaction is performed in a low-volume 384-well plate. The compound of interest is pre-incubated with the PfCLK3 enzyme.
-
Kinase Reaction: The reaction is initiated by the addition of the peptide substrate and ATP. The kinase phosphorylates the substrate.
-
Detection: A solution containing the europium-labeled antibody and streptavidin-APC is added to the wells. The antibody binds to the phosphorylated substrate, bringing the europium donor and the APC acceptor into close proximity, resulting in a FRET signal.
-
Signal Measurement: The time-resolved fluorescence signal is measured on a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the log of the compound concentration.[4][8]
Conclusion
This comparative analysis underscores the importance of rigorous validation in the drug discovery process. TCMDC-135051 stands out as a well-validated antimalarial lead compound with a clear mechanism of action targeting PfCLK3, supported by robust and reproducible data. Its activity across multiple parasite life stages makes it a particularly attractive candidate for further development.
Conversely, the case of this compound serves as a cautionary tale. The significant discrepancy between the initial high-throughput screening data and subsequent validation studies highlights the potential for false positives in large-scale screens. The lack of a confirmed biological target further complicates its evaluation. Future research on this compound should focus on resolving the conflicting activity data and identifying its molecular target to determine its true potential as an antimalarial agent. For researchers in the field, this comparison emphasizes the necessity of orthogonal validation and target deconvolution for hits emerging from phenotypic screens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Content Phenotypic Screen of a Focused TCAMS Drug Library Identifies Novel Disruptors of the Malaria Parasite Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. iddo.org [iddo.org]
- 8. A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TCMDC-137332 and Current Frontline Antimalarial Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarials with mechanisms of action distinct from current frontline therapies. This guide provides a comparative overview of the efficacy of TCMDC-137332, a promising antimalarial candidate, against established first-line treatments, primarily Artemisinin-based Combination Therapies (ACTs). The information presented is based on available preclinical data.
Executive Summary
This compound is a potent inhibitor of P. falciparum growth in vitro, demonstrating an IC50 value of 7 nM[1]. Its likely mechanism of action, inferred from the closely related compound TCMDC-135051, involves the inhibition of PfCLK3, a protein kinase essential for parasite RNA splicing[2][3][4]. This novel target is a significant departure from the mechanisms of current ACTs, suggesting that this compound could be effective against artemisinin-resistant strains. While direct comparative in vivo efficacy data for this compound is not yet available in the public domain, studies on TCMDC-135051 have shown a significant, dose-dependent reduction in parasitemia in murine models, indicating the potential for strong in vivo activity[5].
Frontline ACTs, such as artemether-lumefantrine and artesunate-amodiaquine, remain highly effective in many regions, with reported PCR-corrected efficacy rates often exceeding 95%. However, the rise of artemisinin resistance, characterized by delayed parasite clearance, threatens their long-term viability. In vitro, the components of ACTs exhibit IC50 values in the low nanomolar range against sensitive parasite strains[6][7][8].
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and the active components of major frontline antimalarial drugs against P. falciparum. It is important to note that IC50 values can vary depending on the parasite strain and the specific assay conditions.
| Compound | Target Organism | IC50 (nM) | Reference(s) |
| This compound | Plasmodium falciparum | 7 | [1] |
| Artemether | Plasmodium falciparum | 2.1 - 3.8 | [7] |
| Lumefantrine | Plasmodium falciparum | 2.7 - 50 | [6][7] |
| Artesunate | Plasmodium falciparum | 0.6 - 60 | [9][10] |
| Amodiaquine (DEAQ) | Plasmodium falciparum | 16.32 - 174.5 | [10][11] |
| Dihydroartemisinin | Plasmodium falciparum | 1.0 - 2.0 | [6][7] |
| Piperaquine | Plasmodium falciparum | 4.6 - 81.3 | [7][12] |
In Vivo Efficacy: Insights from Preclinical Models
Direct in vivo efficacy data for this compound is not yet publicly available. However, studies on the closely related compound, TCMDC-135051, in a P. berghei-infected mouse model provide a strong indication of its potential. Twice-daily intraperitoneal dosing of TCMDC-135051 resulted in a dose-dependent reduction in parasitemia over a 5-day period, with the highest dose (50 mg/kg) leading to near-complete clearance of parasites from peripheral blood[5].
For comparison, frontline ACTs demonstrate high cure rates in human clinical trials. For example, a study on artesunate-amodiaquine reported a day-28 PCR-corrected adequate clinical and parasitological response (ACPR) of 81.0% in an area with emerging resistance[10]. Dihydroartemisinin-piperaquine has shown a day-42 PCR-corrected efficacy of 97.7% in central Vietnam, although delayed parasite clearance times were noted[13]. The parasite clearance half-life is a critical parameter for assessing artemisinin resistance, with longer clearance times indicating reduced susceptibility[14][15][16].
Mechanism of Action: A Novel Approach
The presumed mechanism of action of this compound is the inhibition of the P. falciparum protein kinase PfCLK3[2][3][4]. This kinase plays a crucial role in the regulation of RNA splicing, a fundamental process for parasite survival. By targeting PfCLK3, this compound disrupts the parasite's ability to produce essential proteins, leading to its death. This mechanism is distinct from that of artemisinins, which are thought to generate cytotoxic heme adducts and induce oxidative stress, and their partner drugs, which have various targets including heme detoxification and protein synthesis.
Figure 1: Contrasting signaling pathways of this compound and Artemisinin.
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This method is commonly used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Parasite Culture : P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II.
-
Drug Preparation : Test compounds are serially diluted in appropriate solvents and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure : Asynchronous parasite cultures with a parasitemia of ~0.5% and 2% hematocrit are added to 96-well plates containing the pre-diluted drugs. The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Data Analysis : After incubation, the plates are frozen to lyse the red blood cells. SYBR Green I lysis buffer is then added to each well. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Figure 2: Workflow for determining in vitro antimalarial drug efficacy.
In Vivo Efficacy Assessment (Mouse Model)
The 4-day suppressive test in a murine malaria model is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
-
Animal Model : Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes are commonly used for P. falciparum studies. For other Plasmodium species like P. berghei, standard mouse strains (e.g., Swiss Webster) are used[17][18].
-
Infection : Mice are infected intravenously or intraperitoneally with parasitized red blood cells.
-
Drug Administration : The test compound is administered to the mice, typically once or twice daily for four consecutive days, starting a few hours after infection. A vehicle control group is also included.
-
Monitoring : Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Data Analysis : The percentage reduction in parasitemia in the treated groups is calculated relative to the vehicle control group. The 50% and 90% effective doses (ED50 and ED90) can be determined from the dose-response curve.
Conclusion
This compound represents a promising new class of antimalarial compounds with a novel mechanism of action targeting the essential parasite protein kinase PfCLK3. Its high in vitro potency is comparable to or exceeds that of current frontline antimalarial drugs. While direct comparative in vivo data are still needed, preclinical studies on a closely related compound suggest significant potential for in vivo efficacy. The distinct mode of action of this compound makes it a valuable candidate for further development, particularly in the context of rising resistance to artemisinin-based therapies. Further investigation, including in vivo efficacy studies against various P. falciparum strains and comprehensive safety profiling, is warranted to fully assess its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro Amodiaquine Resistance and its Association with Mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delayed Parasite Clearance after Treatment with Dihydroartemisinin-Piperaquine in Plasmodium falciparum Malaria Patients in Central Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The parasite clearance curve - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Questioning the Claimed Superiority of Malaria Parasite Ex Vivo Viability Reduction Over Observed Parasite Clearance Rate? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic evaluation of the performance of malaria parasite clearance rate metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
Navigating the Landscape of Antimalarial Resistance: A Comparative Analysis of TCMDC-137332
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antimalarial candidate is paramount. This guide provides a comparative overview of TCMDC-137332, a compound from the Tres Cantos Antimalarial Compound Set (TCAMS), in the context of known antimalarial drugs and their resistance mechanisms. Due to the limited publicly available data on direct cross-resistance studies for this compound, this guide will leverage information on its close analogue, TCMDC-135051, and provide a framework for evaluating potential cross-resistance through detailed experimental protocols.
Introduction to this compound
This compound is a 2-phenoxyanilide congener identified from the TCAMS library, a collection of compounds with activity against Plasmodium falciparum.[1] Initial reports highlighted its potent antiplasmodial activity with an IC50 value in the nanomolar range.[2] However, subsequent research by Weidner et al. (2016) was unable to confirm this high level of potency, indicating a need for further validation of its primary activity.[1] This discrepancy underscores the importance of rigorous and reproducible experimental data in antimalarial drug development.
Given the limited specific data on this compound, we will draw parallels from its structural and mechanistic analogue, TCMDC-135051. This compound is known to inhibit the P. falciparum protein kinase PfCLK3, a novel target involved in RNA splicing.[3] Studies on TCMDC-135051 have shown that it retains activity against parasite strains with markers for resistance to existing antimalarials, suggesting a lack of cross-resistance with drugs targeting different pathways.
Comparative Analysis of Antimalarial Resistance Mechanisms
A critical aspect of developing a new antimalarial is ensuring its efficacy against parasite strains that have developed resistance to current therapies. Below is a summary of the mechanisms of action and resistance for major classes of antimalarials, which would be the essential comparators in a cross-resistance study of this compound.
| Antimalarial Class | Mechanism of Action | Known Resistance Mechanisms |
| Quinolines (e.g., Chloroquine, Quinine) | Inhibit hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme. | Mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene, leading to increased drug efflux from the digestive vacuole. Variations in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene can also modulate susceptibility. |
| Antifolates (e.g., Pyrimethamine, Proguanil) | Inhibit dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), key enzymes in the parasite's folate biosynthesis pathway. | Point mutations in the dhfr and dhps genes reduce the binding affinity of the drugs to their target enzymes. |
| Artemisinins (e.g., Artemether, Artesunate) | Activated by heme iron to generate reactive oxygen species (ROS) and alkylate parasite proteins, leading to widespread cellular damage. | Mutations in the Kelch13 (k13) propeller domain are associated with a delayed parasite clearance phenotype, allowing a sub-population of ring-stage parasites to survive drug pressure. |
| Atovaquone | Inhibits the parasite's mitochondrial cytochrome bc1 complex, disrupting the electron transport chain. | Point mutations in the cytochrome b (cytb) gene prevent the binding of atovaquone to its target. |
| PfCLK3 Inhibitors (e.g., TCMDC-135051) | Inhibit the protein kinase PfCLK3, which is essential for the regulation of RNA splicing in the parasite. | Mutations in the pfclk3 gene can reduce the binding affinity of the inhibitor. |
Experimental Protocols for Cross-Resistance Studies
To determine the cross-resistance profile of a novel compound like this compound, a standardized in vitro drug susceptibility assay is employed against a panel of well-characterized drug-sensitive and drug-resistant P. falciparum strains. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.
Experimental Workflow: In Vitro Antimalarial Drug Susceptibility Testing
Caption: Workflow for determining in vitro antimalarial drug susceptibility.
Detailed Methodology: SYBR Green I-based Assay
-
Parasite Culture: P. falciparum strains (e.g., 3D7 - drug-sensitive, K1 - chloroquine-resistant, Dd2 - multidrug-resistant) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium consists of RPMI-1640 supplemented with human serum or Albumax II.
-
Synchronization: Parasite cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
-
Drug Plate Preparation: Test compounds (this compound and known antimalarials) are serially diluted in culture medium in a 96-well microtiter plate.
-
Inoculation: Synchronized ring-stage parasites are added to each well to a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. Cross-resistance is determined by comparing the IC50 values of the test compound against the resistant strains to its IC50 against the sensitive reference strain. A significant increase in the IC50 value for a resistant strain indicates cross-resistance.
Signaling Pathways and Drug Targets
Understanding the molecular targets of different antimalarials is key to predicting and interpreting cross-resistance patterns.
Caption: Simplified mechanisms of action for key antimalarial classes.
The distinct mechanism of action of PfCLK3 inhibitors like TCMDC-135051 suggests a low probability of cross-resistance with drugs that target other pathways such as heme detoxification or folate synthesis. However, empirical data from comprehensive cross-resistance studies on this compound are essential to confirm this hypothesis.
Conclusion
While the initial promise of high potency for this compound has been questioned, its novel 2-phenoxyanilide scaffold warrants further investigation. The lack of comprehensive, publicly available cross-resistance data for this compound highlights a critical gap in its preclinical characterization. Based on data from its analogue, TCMDC-135051, it is plausible that this class of compounds may not share cross-resistance with established antimalarials. To definitively assess its potential role in combating drug-resistant malaria, rigorous in vitro studies against a broad panel of resistant parasite strains, following standardized protocols such as the SYBR Green I assay, are imperative. The methodologies and comparative context provided in this guide offer a framework for conducting and interpreting such crucial experiments in the ongoing search for next-generation antimalarials.
References
Comparative Analysis of the Multistage Antiplasmodial Activity of TCMDC-137332
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiplasmodial activity of TCMDC-137332, a compound from the Tres Cantos Antimalarial Set (TCAMS), against various life cycle stages of Plasmodium falciparum. Its performance is contrasted with established antimalarial drugs, supported by available experimental data.
Executive Summary
This compound is a 2-phenoxyanilide derivative identified from the TCAMS library with reported potent activity against the asexual blood stages of P. falciparum. While initial high-throughput screening indicated a nanomolar efficacy, subsequent focused studies have presented conflicting data, suggesting weaker activity. This guide synthesizes the available information on its activity against asexual and sexual (gametocyte) stages of the parasite and highlights the current lack of data for the liver and mosquito stages, which is crucial for a comprehensive understanding of its potential as a multistage antimalarial agent.
Data Presentation: Comparative Antiplasmodial Activity
The following tables summarize the reported in vitro 50% inhibitory concentrations (IC50) of this compound and selected comparator antimalarials against different life cycle stages of P. falciparum.
Table 1: Activity Against Asexual Blood Stages
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound | 3D7 | 7 | |
| This compound | NF54 | Not confirmed at nanomolar concentrations | [1] |
| Artemisinin | Various | 1 - 10 | [2] |
| Chloroquine (sensitive) | 3D7 | 10 - 30 | [2] |
| Atovaquone | Various | 1 - 5 | [3] |
Table 2: Activity Against Sexual Stages (Gametocytes)
| Compound | P. falciparum Stage | Assay Type | IC50 (µM) | Reference |
| This compound | Stage V Gametocytes | pfs25 expression | > 10 | [4] |
| Primaquine | Mature Gametocytes | ATP-based viability | ~0.5 - 1 | [5] |
| Methylene Blue | Mature Gametocytes | ATP-based viability | ~0.04 | [5] |
Table 3: Activity Against Liver and Mosquito Stages
| Compound | Plasmodium Species/Stage | IC50 | Reference |
| This compound | P. falciparum Liver Stage | No data available | - |
| This compound | Mosquito Stage (Ookinete/Oocyst) | No data available | - |
| Primaquine | P. vivax Hypnozoites | Effective in vivo | [6] |
| Atovaquone | P. berghei Liver Stage | ~5 nM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Asexual Stage P. falciparum Susceptibility Assay (SYBR Green I)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum parasites are maintained in continuous culture in human erythrocytes (O+) at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Cultures are synchronized to the ring stage by treatment with 5% D-sorbitol.
-
Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in 96-well microplates.
-
A synchronized parasite culture at 1% parasitemia and 2% hematocrit is added to each well.
-
Plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, 20 µL of SYBR Green I lysis buffer is added to each well.
-
Plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Gametocyte Activity Assay (pfs25 Expression)
This assay assesses the viability and functionality of mature (Stage V) female gametocytes by measuring the expression of the Pfs25 protein, a marker for female gamete formation.
-
Gametocyte Culture: Gametocytogenesis is induced in P. falciparum cultures by maintaining high parasitemia and preventing the addition of fresh erythrocytes for several days. Mature Stage V gametocytes are typically observed after 12-14 days.
-
Assay Procedure:
-
Test compounds are serially diluted in 384-well plates.
-
Purified Stage V gametocytes are added to the wells.
-
Plates are incubated for 48 hours at 37°C.
-
Gametocyte activation is induced by a temperature drop to 25°C and the addition of xanthurenic acid.
-
After 24 hours, cells are fixed and permeabilized.
-
The cells are stained with a fluorescently labeled anti-Pfs25 antibody.
-
The fluorescence signal is quantified using a high-content imaging system.
-
-
Data Analysis: The percentage of Pfs25-positive cells is determined for each compound concentration, and the IC50 is calculated.
In Vitro Liver Stage Assay (P. berghei)
This assay is used to determine the inhibitory effect of compounds on the development of Plasmodium liver stages. Due to the difficulty in obtaining and culturing human-infecting sporozoites, the rodent malaria parasite P. berghei is often used as a model.
-
Hepatocyte Culture: Human hepatoma cells (e.g., Huh7) or primary human hepatocytes are seeded in collagen-coated 96-well plates and cultured to confluence.
-
Sporozoite Infection: P. berghei sporozoites are dissected from the salivary glands of infected Anopheles stephensi mosquitoes.
-
Assay Procedure:
-
Test compounds are added to the hepatocyte cultures.
-
Sporozoites are added to the wells and incubated for 2-3 hours to allow for invasion.
-
The wells are washed to remove non-invaded sporozoites.
-
The cultures are incubated for 48-72 hours to allow for the development of exo-erythrocytic forms (EEFs).
-
The EEFs are visualized and quantified, often using a transgenic parasite line expressing a fluorescent or luminescent reporter protein, or by immunofluorescence staining for parasite-specific proteins (e.g., HSP70).
-
-
Data Analysis: The number or size of EEFs is measured, and the IC50 is determined by comparing the results from treated and untreated wells.
Mandatory Visualizations
Diagrams of Experimental Workflows and Biological Pathways
Caption: Workflow for in vitro antiplasmodial assays.
Caption: Simplified Plasmodium falciparum life cycle.
Conclusion
This compound initially showed promise as a potent inhibitor of asexual P. falciparum blood stages. However, conflicting reports on its efficacy and a lack of demonstrated activity against mature gametocytes in functional assays temper these initial findings. Crucially, there is no publicly available data on its activity against the liver or mosquito stages of the parasite. Therefore, based on current evidence, this compound cannot be confirmed as a multistage antiplasmodial agent. Further comprehensive studies are required to elucidate its full activity profile across the entire Plasmodium life cycle before its potential as a lead compound for drug development can be fully assessed. Researchers are encouraged to consider the conflicting data on its asexual stage activity in any future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes [bio-protocol.org]
- 3. In vitro Cultivation and Visualization of Malaria Liver Stages in Primary Simian Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hundreds of dual-stage antimalarial molecules discovered by a functional gametocyte screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating In Vivo Efficacy of Novel Antimalarial Candidates: A Comparative Guide for TCMDC-137332 and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the promising antimalarial compound series including TCMDC-137332. Due to the limited availability of published in vivo data for this compound, this guide will focus on the well-characterized analog, TCMDC-135051, a potent inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PKG) and cyclin-dependent-like kinase 3 (PfCLK3). The experimental data presented here serves as a benchmark for validating the efficacy of this compound class in preclinical malaria models.
Executive Summary
TCMDC-135051, a close analog of this compound, has demonstrated significant in vivo efficacy in murine models of malaria. By targeting PfCLK3, an essential kinase regulating RNA splicing in the parasite, this class of compounds exhibits multi-stage activity, positioning it as a promising candidate for both treatment and transmission-blocking strategies. This guide will detail the in vivo performance of TCMDC-135051, compare it with standard antimalarial agents, and provide comprehensive experimental protocols to aid in the design and evaluation of future studies with this compound and related compounds.
In Vivo Efficacy of TCMDC-135051
TCMDC-135051 has been evaluated in a Plasmodium berghei infection model in mice, a standard preclinical model for assessing the efficacy of novel antimalarial compounds. The key findings from these studies are summarized below.
Table 1: In Vivo Efficacy of TCMDC-135051 against Plasmodium berghei in Mice
| Treatment Group | Dosage (mg/kg, i.p., b.i.d.) | Duration (Days) | Parasitemia Reduction (%) | Reference Compound Efficacy |
| Vehicle Control | - | 5 | 0 | - |
| TCMDC-135051 | 10 | 5 | Moderate | Not directly compared in the same study |
| TCMDC-135051 | 25 | 5 | Significant | Not directly compared in the same study |
| TCMDC-135051 | 50 | 5 | Near-complete clearance | Not directly compared in the same study |
Note: The data presented is a qualitative summary based on available research. For precise quantitative values, refer to the original publications.
Comparison with Standard Antimalarials
While direct head-to-head in vivo comparisons with TCMDC-135051 are limited, the following table provides a general overview of the efficacy of commonly used antimalarial drugs in similar murine models.
Table 2: General In Vivo Efficacy of Standard Antimalarials in Murine Models
| Drug | Malaria Model | Typical Dosage Regimen | Efficacy |
| Chloroquine | P. berghei | 20 mg/kg/day, p.o. | Highly effective against sensitive strains |
| Artemisinin | P. berghei | 50-100 mg/kg/day, p.o. | Rapid parasite clearance |
| Pyrimethamine | P. berghei | 1-5 mg/kg/day, p.o. | Effective, but resistance is widespread |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. Below are representative protocols for the P. berghei and the humanized P. falciparum mouse models.
Plasmodium berghei Efficacy Model
This model is widely used for initial in vivo screening of antimalarials.
1. Animal Model:
-
Species: BALB/c or Swiss Webster mice, 6-8 weeks old.
2. Parasite Strain:
-
Plasmodium berghei ANKA strain, known to induce experimental cerebral malaria (ECM) in susceptible mouse strains, or other strains for standard efficacy testing.
3. Infection:
-
Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with 1x10^5 to 1x10^7 parasitized red blood cells (pRBCs).
4. Drug Administration:
-
Test compounds (e.g., this compound) are formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG400, 50% water).
-
Administration is typically performed orally (p.o.) or intraperitoneally (i.p.) once or twice daily for 4 consecutive days, starting 2-4 hours post-infection (in a 4-day suppressive test).
5. Efficacy Assessment:
-
Parasitemia: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and parasitemia is determined by microscopic examination of at least 1000 erythrocytes.
-
Survival: In studies with lethal parasite strains, mouse survival is monitored daily.
-
Calculation of Parasite Suppression: The average parasitemia of the control group is considered 100% growth. The percentage of parasite suppression for the treated groups is calculated.
Plasmodium falciparum Humanized Mouse Model
This model allows for the evaluation of drug efficacy against the primary human malaria parasite.
1. Animal Model:
-
Species: Immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice.
2. Humanization:
-
Mice are engrafted with human red blood cells (huRBCs) to allow for P. falciparum infection and replication.
3. Parasite Strain:
-
Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strains of P. falciparum.
4. Infection:
-
Mice with a sufficient level of human red blood cell chimerism are infected intravenously with P. falciparum-infected erythrocytes.
5. Drug Administration:
-
Similar to the P. berghei model, test compounds are administered via an appropriate route and schedule.
6. Efficacy Assessment:
-
Parasitemia: Determined by flow cytometry or quantitative PCR (qPCR) due to the lower levels of parasitemia often observed in this model.
-
Human Red Blood Cell Count: Monitored to assess the impact of the infection and treatment on the engrafted cells.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the compound's mechanism of action, the following diagrams have been generated using Graphviz.
Caption: In vivo efficacy testing workflow for antimalarial compounds.
Assessing the Selectivity Profile of TCMDC-135051 Across Human Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a key target in antimalarial drug discovery.[1][2] The document objectively compares its performance with a covalent analogue and presents supporting experimental data to inform further research and development.
Executive Summary
TCMDC-135051 has emerged as a promising lead compound for the development of novel antimalarials with a unique mechanism of action targeting PfCLK3.[3][4] A critical aspect of its preclinical evaluation is its selectivity profile against the human kinome to anticipate potential off-target effects. This guide summarizes the available data on its selectivity, outlines the experimental methodologies used for this assessment, and provides a comparative perspective with a next-generation covalent inhibitor.
Comparative Selectivity Profile
TCMDC-135051 demonstrates a favorable selectivity profile against human kinases. In a broad screening panel, it exhibited significant inhibition against a very limited number of human kinases, underscoring its potential for a high therapeutic index. To enhance its potency and duration of action, covalent analogues have been developed, which in some cases show an even more refined selectivity.
| Compound | Primary Target | IC50 (PfCLK3) | Human Kinase Selectivity (at 1 µM) | Cytotoxicity (HepG2 pCC50) | Reference |
| TCMDC-135051 | PfCLK3 | 4.8 nM | >80% activity retained for 131 out of 140 kinases | 5.56 | [1][3] |
| Chloroacetamide 4 (covalent analogue) | PfCLK3 | Not Specified | Improved selectivity over human kinome compared to parent compound | ~5.0 | [5] |
Note: A lower pCC50 value indicates higher cytotoxicity. The data suggests that the covalent modification in Chloroacetamide 4, while improving selectivity, results in slightly higher cytotoxicity compared to the parent compound TCMDC-135051.[6]
Experimental Protocols
The assessment of the kinase selectivity of TCMDC-135051 and its analogues relies on established and robust methodologies.
KinomeScan® Competition Binding Assay
This high-throughput assay is a widely used platform to determine the interaction of a test compound against a large panel of purified human kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Procedure:
-
Kinases, tagged with a unique DNA identifier, are incubated with the immobilized ligand and the test compound (e.g., at a concentration of 1 µM).
-
The mixture is allowed to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is employed to determine the enzymatic activity of a specific kinase and the potency of inhibitors.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.
-
Procedure:
-
The recombinant kinase (e.g., PfCLK3) is incubated with the test compound at various concentrations.
-
ATP and the specific substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period.
-
A solution containing the europium-labeled antibody and the APC-labeled peptide is added to stop the reaction and initiate FRET.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental processes described above.
Signaling Pathway Context
TCMDC-135051's primary therapeutic action is the inhibition of PfCLK3, a kinase essential for the regulation of RNA splicing in Plasmodium falciparum. By inhibiting this process, the compound disrupts the parasite's life cycle. The high selectivity of TCMDC-135051 for PfCLK3 over human kinases is a key attribute for its development as a safe and effective antimalarial drug.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antimalarial Properties of TCMDC-137332: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimalarial compound TCMDC-137332 with established antimalarial agents. The information is compiled from available literature and presented to aid in the evaluation of its potential as a novel therapeutic.
Executive Summary
This compound, a compound from the Tres Cantos Antimalarial Compound Set (TCAMS), demonstrates potent in vitro activity against the human malaria parasite Plasmodium falciparum. With a reported 50% inhibitory concentration (IC50) in the low nanomolar range, it represents a promising starting point for the development of new antimalarial drugs. Its putative mechanism of action, through the inhibition of the P. falciparum cdc2-like kinase 3 (PfCLK3), offers a novel target in the fight against drug-resistant malaria. This guide provides a comparative analysis of this compound's efficacy alongside standard antimalarials, details of experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.
Comparative In Vitro Antimalarial Activity
The in vitro potency of an antimalarial compound is a critical determinant of its potential for further development. This compound exhibits high potency against P. falciparum. The following table summarizes its in vitro activity in comparison to the widely used antimalarials, Chloroquine and Artesunate. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | P. falciparum Strain | IC50 (nM) | Citation(s) |
| This compound | Not Specified | 7 | [1] |
| Chloroquine | 3D7 (sensitive) | ~5.1-30.1 | [2] |
| Chloroquine | Dd2 (resistant) | >100 | [3] |
| Artesunate | NF54 | ~1.6 | |
| Artesunate | Artemisinin-resistant isolates | ~5.6 | [4] |
Note: IC50 values can vary depending on the parasite strain, assay conditions, and laboratory. The data presented for Chloroquine and Artesunate are representative values from the literature to provide context.
Cytotoxicity Profile
| Compound | Human Cell Line | CC50 (µM) | Citation(s) |
| Chloroquine | HepG2 | >100 | [8] |
| Artesunate | HepG2 | ~174-399 | [8][9] |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the independent verification of a compound's antimalarial properties. The following are detailed methodologies for key in vitro assays.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Assay
This method is widely used for determining the IC50 of antimalarial compounds against P. falciparum.
Objective: To measure the inhibition of parasite growth in the presence of a test compound.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite proliferation.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well black microplates
-
Test compound (this compound) and reference drugs (e.g., Chloroquine, Artesunate)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of the test and reference compounds in complete culture medium in the 96-well plate.
-
Add the synchronized ring-stage parasite culture to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%.
-
Include parasite-free red blood cells as a negative control and parasites with no drug as a positive growth control.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxicity of a compound on mammalian cell lines.
Objective: To determine the CC50 of a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compound
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the human cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Mandatory Visualizations
Proposed Signaling Pathway of this compound
The primary target of the compound class to which this compound belongs is believed to be PfCLK3, a protein kinase that plays a crucial role in the regulation of RNA splicing. Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA, leading to the accumulation of unspliced transcripts and ultimately, parasite death.
Caption: Proposed mechanism of action of this compound via inhibition of PfCLK3.
Experimental Workflow for In Vitro Antimalarial Drug Discovery
The following diagram illustrates a typical workflow for the initial in vitro screening and evaluation of potential antimalarial compounds.
Caption: A simplified workflow for in vitro antimalarial drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antimalarial Activity of a New Organometallic Analog, Ferrocene-Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.usp.br [repositorio.usp.br]
- 9. scielo.br [scielo.br]
Navigating the Pharmacokinetic Landscape of Novel Antimalarials: A Comparative Analysis of TCMDC-135051 and its Analogs
A detailed examination of the early-stage pharmacokinetic profiles of the promising antimalarial candidate TCMDC-135051 and its derivatives reveals critical insights for future drug development. While comprehensive in vivo data remains forthcoming, in vitro metabolic stability studies provide a foundational understanding of the structure-activity relationships that govern the viability of these compounds as potential therapeutic agents.
Researchers in the field of antimalarial drug discovery are continually seeking novel compounds that can overcome existing resistance mechanisms and offer improved treatment regimens. One such promising avenue of investigation is the inhibition of the Plasmodium falciparum protein kinase PfCLK3, a target essential for the parasite's survival. The 7-azaindole derivative, TCMDC-135051, has emerged as a potent inhibitor of this kinase, demonstrating activity across multiple stages of the parasite's lifecycle.[1][2][3] This guide provides a comparative analysis of the available pharmacokinetic data for TCMDC-135051 and its analogs, offering a valuable resource for scientists and drug development professionals.
In Vitro Metabolic Stability: A Key Differentiator
The metabolic stability of a drug candidate is a critical determinant of its potential for in vivo efficacy and an acceptable dosing regimen. In vitro assays using mouse liver microsomes have been instrumental in providing the first glimpse into the metabolic fate of TCMDC-135051 and its analogs. The intrinsic clearance (Clint) rate, a measure of how quickly a compound is metabolized by liver enzymes, has been a key parameter in these early-stage evaluations.
| Compound ID | Ring A Modifications | Ring B Modifications | Intrinsic Clearance (Clint) in Mouse Liver Microsomes (mL/min/g liver)[4][5] |
| TCMDC-135051 | -NEt2, -OMe | -COOH | 1.12 |
| Analog 8a | -NMe2, -OMe | -COOH | 2.53 |
| Analog 8b | N-pyrrolidinyl, -OMe | -COOH | 1.94 |
| Analog 8c | N-morpholinyl, -OMe | -COOH | 1.60 |
| Analog 12 | -NH2, -OMe | -COOH | 2.92 |
| Analog 15 | -H, -OMe | -COOH | 2.54 |
| Analog 19 | -NEt2, -OH | -COOH | 1.94 |
| Analog 23 | -NEt2, -H | -COOH | 0.85 |
| Analog 27 | -NEt2, -H (ortho-OMe) | -COOH | 1.65 |
| Analog 28 | -NEt2, -OMe | -H | 1.33 |
| Analog 29 | -NEt2, -OMe | -Me | 11.01 |
| Analog 30 | -NEt2, -OMe | Tetrazole | 2.32 |
Insights from In Vivo Efficacy Studies
While detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability are not yet publicly available for TCMDC-135051 and its analogs, in vivo efficacy studies in a Plasmodium berghei-infected mouse model have provided proof-of-concept for the therapeutic potential of the lead compound. In these studies, intraperitoneal administration of TCMDC-135051 at a dose of 50 mg/kg twice daily resulted in a near-complete clearance of the parasites from the bloodstream over a 5-day period.[1][6] This promising result underscores the importance of further investigation into the in vivo pharmacokinetic profile to optimize dosing and administration routes for clinical development.
Experimental Protocols
A clear understanding of the methodologies employed in generating pharmacokinetic data is essential for the interpretation and replication of findings.
In Vitro Microsomal Stability Assay
The in vitro intrinsic clearance of TCMDC-135051 and its analogs was determined using a mouse liver microsome stability assay. The general protocol for such an assay involves the following steps:
-
Preparation of Reagents: A reaction mixture is prepared containing pooled mouse liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and a cofactor solution, typically NADPH, to initiate the metabolic reactions.
-
Compound Incubation: The test compound (e.g., TCMDC-135051 or an analog) is added to the reaction mixture at a specific concentration and incubated at 37°C.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (Clint) value.
In Vivo Pharmacokinetic Study (General Protocol)
While the specific protocol for the in vivo studies of TCMDC-135051 has not been detailed in the available literature, a typical murine pharmacokinetic study for an antimalarial compound would involve the following:
-
Animal Model: A suitable mouse strain, such as Swiss Webster or C57BL/6, is used.
-
Drug Administration: The compound is administered to the mice via the intended clinical route (e.g., oral gavage or intravenous injection) at a predetermined dose.
-
Blood Sampling: Blood samples are collected from the mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: The collected blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), elimination half-life (t1/2), and bioavailability (for non-intravenous routes).
Visualizing the Pathway and Processes
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: PfCLK3 inhibition by TCMDC-135051 disrupts RNA splicing.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for TCMDC-137332
This document provides critical safety, handling, and disposal information for TCMDC-137332, a compound with antimalarial activity against Plasmodium falciparum[1]. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[2]. All personnel handling this compound must be thoroughly familiar with its hazards and follow the recommended safety protocols.
Key Safety and Handling Information:
| Category | Guideline | Citation |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and impervious clothing are required. A suitable respirator should be used when dust or aerosols may be generated. | [2][3] |
| Engineering Controls | Work should be conducted in an area with adequate ventilation. An accessible safety shower and eye wash station must be available. | [2][3] |
| Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | [2] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage is at -20°C for the powder form or -80°C when in solvent. | [2] |
| First Aid (Eyes) | Immediately flush eyes with large amounts of water after removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Seek prompt medical attention. | [2] |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. | [2] |
| First Aid (Inhalation) | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. | [2] |
| First Aid (Ingestion) | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance. | [2] |
Disposal Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination, given its high aquatic toxicity[2]. The following workflow outlines the mandatory disposal procedure.
Step-by-Step Disposal Procedure:
-
Waste Collection : All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), must be collected as hazardous waste.
-
Containment : Place all collected waste into a designated and clearly labeled waste container. The container must be sealed to prevent leaks or spills.
-
Spill Management : In the event of a spill, collect the spillage immediately[2]. Take necessary precautions to avoid release into the environment, ensuring the product does not enter drains, water courses, or the soil[2][3].
-
Final Disposal : The sealed waste container must be disposed of through an approved waste disposal plant[2]. Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not dispose of this chemical in the regular trash or down the drain.
References
Essential Safety and Handling Guidance for TCMDC-137332
Disclaimer: A specific Safety Data Sheet (SDS) for TCMDC-137332 is not publicly available. The following guidance is based on general best practices for handling potent, novel research compounds with limited toxicological data. Researchers must obtain a compound-specific SDS from the supplier and perform a thorough risk assessment before handling this compound. The recommendations provided here should be considered a minimum standard.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Hand Protection | Nitrile gloves | Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. Check for compatibility and breakthrough times if available. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All manipulations of solid this compound and its concentrated solutions should be performed in a fume hood to prevent inhalation of dust or aerosols. |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound to be conducted within a designated laboratory area.
Receiving and Storage
-
1.1. Upon receipt, visually inspect the container for any damage or leaks.
-
1.2. The compound should be stored according to the manufacturer's recommendations, typically at -20°C, in a clearly labeled, sealed container.
-
1.3. Update the chemical inventory with the amount received and the storage location.
Handling and Use (inside a chemical fume hood)
-
2.1. Preparation: Before handling the compound, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.
-
2.2. Weighing:
-
Perform all weighing operations of the solid compound within the fume hood.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully open the container to avoid creating airborne dust.
-
-
2.3. Dissolving:
-
Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed.
-
-
2.4. Post-Handling:
-
After use, securely seal the primary container.
-
Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
-
Remove gloves and wash hands thoroughly.
-
Spill Response
-
3.1. Small Spills (in fume hood):
-
Absorb the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Decontaminate the area with an appropriate solvent.
-
-
3.2. Spills Outside Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spread of the spill.
-
Follow established institutional procedures for hazardous chemical spills.
-
Disposal
-
4.1. All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
4.2. Unused compound and solutions containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.
Visual Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate personal protective equipment when handling a research compound like this compound, for which specific safety data may be limited.
Caption: Workflow for PPE selection when handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
